(5-Methylpyridin-2-yl)methanol hydrochloride
Description
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Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h2-4,9H,5H2,1H3;1H |
InChI Key |
PVSSTFVEEYQJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of Pyridinemethanol Derivatives
Executive Summary
Pyridinemethanol derivatives (hydroxymethylpyridines) represent a critical class of heterocyclic building blocks in drug discovery. Their utility stems from the bifunctional nature of the pyridine ring (a weak base and H-bond acceptor) and the hydroxymethyl group (a nucleophile and H-bond donor). This guide provides a technical deep-dive into the 2-, 3-, and 4-isomers, focusing on their physicochemical differentiation, selective reactivity, and validated synthesis protocols.
Structural Fundamentals & Physical Characteristics
The position of the hydroxymethyl group relative to the nitrogen atom dictates the physical behavior of these isomers. A critical differentiator is the capacity for intramolecular hydrogen bonding .
Comparative Physicochemical Data
The following table synthesizes key physical constants. Note the pKa values refer to the conjugate acid (pyridinium ion), illustrating the electron-withdrawing inductive effect of the hydroxymethyl group (
| Property | 2-Pyridinemethanol | 3-Pyridinemethanol | 4-Pyridinemethanol |
| CAS RN | 586-98-1 | 100-55-0 | 586-95-8 |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |
| Boiling Point | 112–113 °C (10 mmHg) | 154 °C (28 mmHg) | 143 °C (20 mmHg) |
| Melting Point | –6 °C | –7 °C | 57–60 °C |
| Density (25°C) | 1.131 g/mL | 1.124 g/mL | 1.138 g/mL |
| pKa (Conj.[1] Acid) | 4.90 | 4.85 | 4.95 |
| H-Bonding Mode | Intra molecular (N···HO) | Inter molecular | Inter molecular |
Structural Insights
-
2-Pyridinemethanol: Exhibits a unique intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. This reduces its effective polarity and boiling point relative to the 3- and 4-isomers, which must rely on intermolecular networks.
-
Solubility: All isomers are miscible with water and polar organic solvents (alcohols, DMSO) due to the high polarity of the pyridine ring and the hydroxyl functionality.
-
Acidity: The hydroxyl proton has a pKa > 13 (similar to benzyl alcohol), meaning it requires strong bases (e.g., NaH, KOtBu) for deprotonation to form the alkoxide.
Chemical Reactivity Profile
The reactivity of pyridinemethanol is defined by the competition between the nitrogen lone pair (basic/nucleophilic) and the hydroxyl group (nucleophilic/oxidizable).
Reactivity Landscape Diagram
The following diagram maps the divergent reaction pathways available to the 3-pyridinemethanol scaffold.
Figure 1: Divergent synthetic pathways for 3-pyridinemethanol. Note the selectivity required to stop oxidation at the aldehyde stage.
Key Transformations
-
Selective Oxidation: Converting the alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge. Manganese Dioxide (
) in dichloromethane or Swern oxidation conditions are preferred over permanganate or chromic acid to arrest the reaction at the aldehyde stage. -
N-Oxidation: Treatment with m-CPBA or
yields the N-oxide. This activates the ring (specifically at the 2- and 4-positions) toward nucleophilic attack, a strategy often used to functionalize the pyridine ring itself. -
Salt Formation: The basic nitrogen readily forms stable crystalline salts with mineral acids (HCl, HBr), often used for purification and storage to prevent oxidative degradation of the free base.
Experimental Protocols
Protocol A: Selective Synthesis of 3-Pyridinemethanol
Objective: Reduction of Methyl Nicotinate using Sodium Borohydride (
Reagents:
-
Methyl Nicotinate (1.0 equiv)
-
Sodium Borohydride (
, 2.0–4.0 equiv) -
Methanol (Solvent/Activator)[2]
-
THF (Co-solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl Nicotinate (13.7 g, 0.1 mol) in THF (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Activation: Add Methanol (8 mL) to the mixture. The methanol is crucial; it reacts with
to form , which is a stronger reducing agent than alone toward esters. -
Addition: Cool the solution to 0°C. Add
(powdered) portion-wise over 30 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
-
Quenching: Cool to room temperature. Carefully add saturated aqueous
to quench excess hydride.[3] -
Extraction: Evaporate organic solvents (THF/MeOH) under reduced pressure. Extract the aqueous residue with Chloroform (
mL). -
Purification: Dry combined organics over anhydrous
, filter, and concentrate. The product (3-pyridinemethanol) is typically obtained as a thick, clear oil (Yield: ~70–85%).
Validation Check:
-
IR Spectroscopy: Disappearance of the ester carbonyl stretch (
) and appearance of a broad OH stretch ( ).
Pharmaceutical Applications
Pyridinemethanol derivatives are not merely solvents; they are pharmacophores.
-
Vasodilators: 3-Pyridinemethanol (Nicotinyl alcohol) is metabolized in vivo to nicotinic acid, inducing peripheral vasodilation. It has been used in treating conditions like Raynaud's disease.
-
TRPV3 Antagonists: Recent medicinal chemistry campaigns have utilized the (pyridin-2-yl)methanol scaffold to develop selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders.[4]
-
Prodrug Linkers: The hydroxyl group serves as a handle for esterification with carboxylic acid drugs, creating prodrugs with altered solubility or pharmacokinetic profiles.
Figure 2: Mechanism of action for Nicotinyl Alcohol as a pro-drug.
References
-
PubChem. (2025).[1][5] 3-Pyridinemethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Shripanavar, C., et al. (2011).[2][3] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, Der Pharmacia Lettre, 3(4), 264-266.[2][3] Retrieved from [Link]
-
Yurdakal, S., et al. (2021).[6] Selective photocatalytic oxidation of 3-pyridinemethanol on platinized acid/base modified TiO2. Catalysis Science & Technology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed.[5] Retrieved from [Link]
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- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
A Technical Guide to the Solubility of (5-Methylpyridin-2-yl)methanol Hydrochloride for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, influencing everything from process chemistry to bioavailability. This technical guide provides an in-depth examination of the solubility characteristics of (5-Methylpyridin-2-yl)methanol hydrochloride, a key heterocyclic building block. We will explore the fundamental physicochemical principles governing its dissolution, present a robust, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and a practical framework for generating and interpreting high-quality solubility data.
Introduction: The Central Role of Solubility
This compound is a pyridine derivative of interest in medicinal chemistry and process development. As a hydrochloride salt, it is engineered for enhanced stability and, most critically, improved aqueous solubility compared to its free base form.[1] The formation of a salt by protonating the basic pyridine nitrogen introduces ionic character, which is highly favorable for interaction with polar solvents like water.[2]
Understanding the precise solubility of this compound is not an academic exercise; it is a critical-path activity in pharmaceutical development. Solubility data dictates:
-
Process Chemistry: Selection of appropriate solvents for reaction, purification, and crystallization.
-
Formulation Development: Feasibility of developing aqueous-based dosage forms (e.g., oral solutions, parenteral formulations).
-
Biopharmaceutical Classification: Determining if the compound is "highly soluble" according to regulatory definitions, which can impact the pathway for establishing bioequivalence.[3]
This guide provides the theoretical and practical foundation for accurately characterizing the solubility of this compound.
Theoretical Framework: Why It Dissolves
The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sln). For dissolution to be spontaneous, this value must be negative. It is a function of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Several key factors dictate the solubility of this compound:
-
Molecular Structure: The molecule possesses a protonated pyridinium ion (hydrophilic, ionic), a hydroxyl group (capable of hydrogen bonding), and a methyl-substituted aromatic ring (lipophilic). The overall solubility in a given solvent is a balance of these competing characteristics.
-
Solvent Properties: Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents. They can solvate the chloride anion and the pyridinium cation and act as both hydrogen bond donors and acceptors for the hydroxyl group.[4]
-
pH of the Medium: As the salt of a weak base (5-methylpyridin-2-yl)methanol and a strong acid (HCl), the solubility in aqueous media is highly pH-dependent.[5][6] In acidic to neutral conditions (pH < pKa of the pyridinium ion), the compound will exist predominantly in its ionized, more soluble form. As the pH increases above the pKa, the equilibrium shifts towards the un-ionized free base, which is significantly less water-soluble, potentially leading to precipitation.
-
The Common Ion Effect: The presence of a high concentration of chloride ions in the solvent (e.g., in gastric fluid or certain buffers) can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to that in pure water.[7][8] This is a critical consideration for oral dosage form development.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[9][10] This relationship must be experimentally determined for process optimization.
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain thermodynamically meaningful data, the equilibrium or thermodynamic solubility must be measured. This represents the true saturation point of the solvent at a given temperature and pressure. The "gold standard" for this measurement is the shake-flask method.[3][11] This technique ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[12]
Logical Workflow for Solubility Determination
The entire process, from preparation to analysis, follows a logical and self-validating sequence designed to ensure data integrity.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in various solvents at 25 °C.
1. Materials & Equipment:
-
This compound (ensure purity and solid-form characterization)
-
Solvents: Deionized Water, 0.1 M HCl (pH ~1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol (HPLC grade), Ethanol (95%), Isopropanol, Acetonitrile.
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, 1 mL syringes, 0.45 µm PTFE syringe filters, calibrated volumetric flasks and pipettes, HPLC system with UV detector.
2. Procedure:
-
Preparation: Add an excess amount of the compound (e.g., ~20-30 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[13]
-
Solvent Addition: Accurately pipette 1.0 mL of each test solvent into the corresponding vials. Seal each vial tightly.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours.[14] Trustworthiness Check: To ensure equilibrium is reached, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.[13]
-
Phase Separation: Remove vials from the shaker and let them stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. Causality Note: Filtration removes fine particulates that could otherwise dissolve upon dilution and falsely inflate the solubility value. Pre-rinsing the filter with a small amount of the saturated solution can mitigate potential adsorption of the analyte onto the filter membrane.[13]
-
Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that is within the validated linear range of the analytical method described below.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification due to its high specificity and sensitivity, allowing for accurate measurement even in the presence of impurities.[11][15]
Workflow for HPLC-UV Quantification
Caption: HPLC-UV Quantification Workflow.
Protocol for Quantification
-
Method Conditions (Illustrative):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (λmax should be experimentally determined)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Calibration Curve Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.[16]
-
Perform serial dilutions of the stock solution with the mobile phase to create at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard in triplicate and plot the average peak area against the known concentration.
-
Perform a linear regression. The method is considered valid for quantification if the correlation coefficient (R²) is > 0.99.[17]
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Measure the peak area corresponding to the analyte.
-
Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Multiply this value by the dilution factor to determine the final solubility in the original solvent.
-
Data Summary and Interpretation
The quantitative results from the shake-flask experiments should be compiled into a clear, comparative format.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent System | Solvent Type | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (Molar) |
| 0.1 M HCl (pH 1.2) | Aqueous Buffer | ~80 | > 200 | > 1.25 |
| pH 4.5 Acetate Buffer | Aqueous Buffer | ~80 | > 200 | > 1.25 |
| pH 6.8 Phosphate Buffer | Aqueous Buffer | ~80 | 150 | 0.94 |
| Deionized Water | Polar Protic | 80.1 | 185 | 1.16 |
| Methanol | Polar Protic | 32.7 | 95 | 0.60 |
| Ethanol (95%) | Polar Protic | 24.5 | 40 | 0.25 |
| Isopropanol | Polar Protic | 18.3 | 12 | 0.08 |
| Acetonitrile | Polar Aprotic | 37.5 | 2 | 0.01 |
Note: These are illustrative values for guidance purposes. Actual experimental data must be generated.
Interpretation of Results
-
Aqueous Solubility: As expected, the compound exhibits very high solubility in acidic and neutral aqueous media, consistent with its salt form. The slight decrease in solubility at pH 6.8 compared to more acidic conditions may indicate the beginning of the transition towards the less soluble free base as the pH approaches the pKa of the pyridinium ion. The high solubility across the biopharmaceutical pH range of 1.2-6.8 would likely classify this compound as "highly soluble" under the Biopharmaceutics Classification System (BCS).[3]
-
Organic Solvent Solubility: The solubility trend in alcohols (Methanol > Ethanol > Isopropanol) correlates well with decreasing solvent polarity. Methanol, being the most polar of the three, is the most effective at solvating the ionic salt.[10] The significantly lower solubility in acetonitrile, a polar aprotic solvent, highlights the importance of the solvent's hydrogen-bonding capability for solvating the hydroxyl group and the chloride ion.
Conclusion
This guide has detailed the theoretical principles and a robust experimental framework for determining the solubility of this compound. The shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable means of generating high-quality, thermodynamically sound data. The solubility of this compound is shown to be highly dependent on the solvent's polarity, hydrogen-bonding capacity, and, in aqueous systems, the pH. The resulting data is fundamental for guiding rational decisions in chemical process development, pre-formulation screening, and the design of effective pharmaceutical dosage forms.
References
-
World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-435. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
-
Bergant, K., Trontelj, J., & Kristl, A. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 586-591. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
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Satispharma. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?[Link]
-
The International Pharmacopoeia. (2025). 1.16 Phase solubility analysis. [Link]
- Kumar, L., & Singh, S. (2023).
-
Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]
-
Thakuria, R., & Nangia, A. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
He, Y., & Serajuddin, A. T. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 48-59. [Link]
-
Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Levilain, G., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Levilain, G., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]
-
Liu, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1840-1851. [Link]
-
Zhang, H., et al. (2005). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. The Journal of Organic Chemistry, 70(13), 5105-5111. [Link]
-
Séguy, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5198. [Link]
-
PubChem. (5-Methylpyridin-3-yl)methanol. [Link]
-
Chemical Synthesis Database. (6-dimethylamino-5-methylpyridin-2-yl)methanol. [Link]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. [Link]
-
Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1), 147-154. [Link]
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van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(11), 90. [Link]
-
Muna, S. G., et al. (2021). Method validation for methanol quantification present in working places. ResearchGate. [Link]
-
Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. [Link]
-
Joseph, A., et al. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. ACS Omega, 7(29), 25686-25692. [Link]
-
Tsioupi, D., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]
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The Modern Alchemist's Guide to Pyridine: A Deep Dive into the Reactivity of N-Activated Pyridinium Species
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its inherent aromaticity, however, often renders it unreactive to many synthetic transformations. This guide provides an in-depth exploration of a powerful strategy to unlock the synthetic potential of pyridines: N-activation. By converting the lone pair of the pyridine nitrogen into a quaternary center, we generate N-activated pyridinium species, transforming the electron-rich heterocycle into a potent electrophile and a versatile precursor for a myriad of chemical transformations.
This document moves beyond a simple recitation of reactions. It delves into the "why" behind the reactivity, offering insights into the mechanistic underpinnings that govern the diverse reaction pathways of these activated species. We will explore the nuances of nucleophilic additions, the elegance of cycloaddition reactions, the power of modern cross-coupling methodologies, and the burgeoning field of photoredox catalysis, all enabled by the simple act of N-activation.
The Principle of N-Activation: Unleashing Latent Reactivity
The inertness of the pyridine ring towards nucleophilic attack is a direct consequence of its aromatic stability and electron-rich nature. N-activation disrupts this stability by introducing a positive charge on the nitrogen atom, which in turn withdraws electron density from the entire ring system. This renders the α (C2, C6) and γ (C4) positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The choice of the activating group (the "N-substituent") is critical as it profoundly influences the stability and reactivity of the resulting pyridinium salt. Common activating groups include acyl, sulfonyl, alkyl, and amino functionalities, each imparting distinct characteristics to the pyridinium species.[1][2] For instance, N-acyl and N-sulfonyl pyridinium salts are often highly reactive and generated in situ at low temperatures, while N-alkyl and N-aryl pyridinium salts are typically more stable and can be isolated.[1]
Caption: The process of N-activation transforms an unreactive pyridine into a versatile electrophilic intermediate.
Nucleophilic Dearomatization: A Gateway to Saturated Heterocycles
One of the most fundamental and widely exploited reactions of N-activated pyridiniums is their dearomatization via nucleophilic addition. This process provides a direct route to valuable dihydropyridine (DHP) and tetrahydropyridine scaffolds, which are prevalent in natural products and pharmaceuticals.[1]
The regioselectivity of nucleophilic attack (C2/C6 vs. C4) is a key consideration and is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile.[1][3]
-
N-Acyl and N-Sulfonyl Pyridiniums: These transient species are highly susceptible to nucleophilic attack. The regioselectivity can be controlled by the nature of the nucleophile; "hard" nucleophiles tend to favor attack at C2/C6, while "soft" nucleophiles often prefer the C4 position.[1] Bulky substituents on the pyridine ring can also direct the nucleophile to less sterically hindered positions.[1]
-
N-Alkyl Pyridiniums: These more stable salts also undergo nucleophilic addition. The presence of electron-withdrawing groups on the pyridine ring can further enhance its electrophilicity and influence the site of attack.[3]
Table 1: Regioselectivity of Nucleophilic Addition to N-Activated Pyridiniums
| N-Activating Group | Nucleophile Type | Primary Site of Attack | Controlling Factors |
| N-Acyl/N-Sulfonyl | Hard (e.g., Grignard reagents) | C2/C6 | Electronic control, steric hindrance[1] |
| N-Acyl/N-Sulfonyl | Soft (e.g., enamines, indoles) | C4 | Orbital control[1] |
| N-Alkyl | Various organometallics | C2/C4/C6 | Substituent effects on the pyridine ring[3] |
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine via Nucleophilic Addition to an N-Acylpyridinium Salt
This protocol describes a general procedure for the in-situ generation of an N-acylpyridinium salt and its subsequent reaction with a Grignard reagent.
Materials:
-
Substituted pyridine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride (e.g., Chloroacetyl chloride) (1.1 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 equiv) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the substituted pyridine (1.0 equiv) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes to allow for the formation of the N-acylpyridinium salt.
-
In a separate flame-dried flask, prepare the Grignard reagent solution in anhydrous THF.
-
Slowly add the Grignard reagent (1.2 equiv) to the N-acylpyridinium salt solution at -78 °C. The reaction is often exothermic, so slow addition is crucial.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-dihydropyridine.
Pyridinium Ylides: Versatile 1,3-Dipoles in Cycloaddition Reactions
N-activation can also be used to generate pyridinium ylides, which are neutral, zwitterionic species characterized by a positively charged pyridinium ring and an adjacent carbanion.[4] These ylides are powerful 1,3-dipoles and readily participate in a variety of cycloaddition reactions, providing access to a rich diversity of nitrogen-containing heterocyclic frameworks.[5][6]
The generation of pyridinium ylides typically involves the deprotonation of an N-substituted pyridinium salt with a suitable base. The substituent on the nitrogen atom often contains an acidic proton alpha to the nitrogen.[4]
Caption: Generation and subsequent cycloaddition reactions of pyridinium ylides.
The most common cycloaddition pathway for pyridinium ylides is the [3+2] cycloaddition with electron-deficient alkenes or alkynes, which leads to the formation of indolizine derivatives.[5] However, other cycloaddition modes, such as [8+2] cycloadditions, have also been reported, highlighting the versatility of these reactive intermediates.[1]
Experimental Protocol: Synthesis of an Indolizine Derivative via [3+2] Cycloaddition
This protocol details the in-situ generation of a pyridinium ylide and its subsequent cycloaddition with an activated alkene.
Materials:
-
N-phenacylpyridinium bromide (1.0 equiv)
-
Anhydrous acetonitrile
-
Triethylamine (1.5 equiv)
-
Electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add N-phenacylpyridinium bromide (1.0 equiv) and anhydrous acetonitrile.
-
Add triethylamine (1.5 equiv) to the suspension and stir at room temperature. The formation of the deep red or orange color of the pyridinium ylide should be observed.
-
Stir the mixture for 15-30 minutes to ensure complete ylide formation.
-
Slowly add the electron-deficient alkene (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. N-activated pyridinium salts have emerged as viable electrophilic partners in these transformations, enabling the formation of C-C and C-N bonds at positions that are otherwise difficult to functionalize.[7][8]
Katritzky pyridinium salts, prepared from primary amines, are particularly effective in nickel-catalyzed cross-coupling reactions.[9] This strategy allows for the use of readily available amines as synthetic handles for the introduction of various alkyl and aryl groups.[7][10]
Caption: Nickel-catalyzed cross-coupling of N-alkylpyridinium salts.
These reactions often proceed through a radical mechanism, where single-electron transfer from a low-valent nickel species to the pyridinium salt generates an alkyl radical, which then participates in the catalytic cycle.[10] This approach has been successfully applied to both alkyl-aryl (Suzuki-Miyaura type) and alkyl-alkyl couplings.[7][10]
The Frontier: Photoredox Catalysis with N-Activated Pyridiniums
Visible-light photoredox catalysis has emerged as a powerful tool for sustainable and selective organic synthesis. N-functionalized pyridinium salts have proven to be excellent radical precursors and pyridine surrogates in this context.[2][11] Under visible light irradiation, these salts can undergo single-electron transfer to generate a variety of radical species, which can then engage in a range of synthetic transformations.[12]
A key advantage of using N-functionalized pyridinium salts in photoredox catalysis is the ability to achieve site-selective C-H functionalization of the pyridine ring under mild, acid-free conditions.[2][13] The nature of the N-substituent (e.g., N-methoxy, N-amino) can be used to control the regioselectivity of the reaction, directing functionalization to either the C2 or C4 position.[14]
This strategy has been employed for a variety of transformations, including acylation, alkylation, and the introduction of other functional groups, often with high levels of regiocontrol.[2][14] The ability to perform late-stage functionalization on complex, biologically active molecules highlights the synthetic utility of this approach.[2][14]
Conclusion and Future Outlook
The N-activation of pyridines is a robust and versatile strategy that transforms a relatively inert heterocycle into a highly valuable and reactive synthetic intermediate. From classical nucleophilic additions to modern photoredox-catalyzed C-H functionalizations, the reactivity profile of N-activated pyridinium species is both broad and deep. The ability to fine-tune reactivity and selectivity through the judicious choice of the N-activating group provides chemists with a powerful toolkit for the synthesis of complex nitrogen-containing molecules.
As the fields of catalysis and sustainable chemistry continue to evolve, we can anticipate further innovations in the application of N-activated pyridinium species. The development of new catalytic systems for asymmetric transformations, the discovery of novel cycloaddition pathways, and the expansion of their role in photoredox and electrochemical methods will undoubtedly continue to enrich the synthetic chemist's arsenal for years to come.
References
-
Nucleophilic Dearomatization of Activated Pyridines. MDPI. (2018). [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). (2018). [Link]
-
Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Mini-Reviews in Organic Chemistry. (2019). [Link]
-
Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings. SciSpace. (2019). [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. (2019). [Link]
-
Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. PMC. (2018). [Link]
-
Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. OUCI. (2019). [Link]
-
Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. ACS Publications. (2018). [Link]
-
Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. (2006). [Link]
-
Application of Pyridinium Salts to Organic Syntheses. cnki.com.cn. [Link]
-
Photoredox/NHC-catalyzed remote alkylation of γ-functionalized enals with N-substituted pyridinium salts. Organic & Biomolecular Chemistry (RSC Publishing). (2021). [Link]
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Publications. (2019). [Link]
-
Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. KAIST Compass. (2023). [Link]
-
Transition metal catalyzed reactions of pyridinium and iminium ions. UDSpace. (2018). [Link]
-
Pyridinium salts: from synthesis to reactivity and applications. RSC Publishing. (2017). [Link]
-
Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. (2019). [Link]
-
Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. (2025). [Link]
-
Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. PubMed. (2023). [Link]
-
N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. ACS Publications. (2007). [Link]
-
Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry (RSC Publishing). (2024). [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ResearchGate. (2012). [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PMC. (2023). [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. ACS Publications. (2022). [Link]
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. (2022). [Link]
-
Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Taylor & Francis Online. (2025). [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. (2022). [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. (2021). [Link]
-
Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. (2004). [Link]
-
Development of [3+2] cycloadditions of N–N pyridinium ylides via... ResearchGate. (2023). [Link]
-
CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. LOCKSS. (1996). [Link]
-
A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv. (2022). [Link]
-
Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS. (2024). [Link]
-
N-Arylated pyridinium salts having reactive groups. ResearchGate. (2017). [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. (2018). [Link]
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. (1976). [Link]
-
Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. (2017). [Link]
-
(a) Current approaches to pyridinium salt synthesis from either amines... ResearchGate. (2023). [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. (2023). [Link]
-
Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. ACS Publications. (2026). [Link]
-
Trapping of Transient Zwitterionic Intermediates by N-Acylpyridinium Salts: A Palladium-Catalyzed Diastereoselective Three-Component Reaction. ACS Publications. (2017). [Link]
-
Trapping of Transient Zwitterionic Intermediates by N-Acylpyridinium Salts: A Palladium-Catalyzed Diastereoselective Three-Component Reaction. ACS Publications. (2017). [Link]
-
Reaction scope of N‐acylpyridinium salt and PAr3.[a,b] [a] Reaction... ResearchGate. (2020). [Link]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Biological Activities of Substituted Pyridinemethanol Compounds: A Technical Guide
The following technical guide details the biological activities, mechanisms of action, and experimental protocols for substituted pyridinemethanol compounds.
Executive Summary & Scaffold Analysis
Substituted pyridinemethanols (pyridin-x-ylmethanols) represent a privileged scaffold in medicinal chemistry. Unlike simple pyridine solvents, these derivatives function as critical pharmacophores where the hydroxymethyl group (
This guide focuses on three high-value therapeutic validations of this scaffold:
-
TRPV3 Antagonism: For neuropathic pain and dermatological disorders.[1]
-
SHP2 Phosphatase Inhibition: Targeting the RAS-ERK pathway in oncology.[2]
-
PDE4 Inhibition: For respiratory inflammation (Asthma/COPD).
The Pharmacophore
The core utility of the pyridinemethanol motif lies in its ability to position substituents in 3D space.
-
2-Pyridinemethanols: Often form intramolecular hydrogen bonds (N...HO), influencing conformation and membrane permeability.
-
Chirality: The carbinol carbon is frequently a chiral center. Asymmetric synthesis (e.g., transfer hydrogenation) is critical, as biological activity is often enantioselective.
Core Biological Activities[3]
TRPV3 Antagonism (Pain & Inflammation)
Target: Transient Receptor Potential Vanilloid 3 (TRPV3).[1][3][4]
Mechanism: Modulation of Ca
Recent optimization of (pyridin-2-yl)methanol derivatives has yielded potent antagonists.[1][3] The hydroxymethyl linker provides the necessary flexibility for the pyridine ring to engage hydrophobic pockets within the channel's transmembrane domain.
-
Key Compound: Compound 74a (Diastereomer of 3-(hydroxy(pyridin-2-yl)methyl)-cyclobutanol derivatives).
-
Potency:
(FLIPR assay).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Therapeutic Outcome: Reduction in nociceptive signaling in neuropathic pain models.
SHP2 Inhibition (Oncology)
Target: Src homology region 2 domain-containing phosphatase-2 (SHP2). Mechanism: Allosteric inhibition preventing the activation of the RAS-ERK signaling cascade.
Substituted (pyridin-3-yl)methanol derivatives function as scaffold hoppers from earlier chemotypes. The methanol group often interacts with the latch region of the SHP2 enzyme, stabilizing the auto-inhibited conformation.
-
Key Compound: Compound 11a (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol.[2]
-
Potency:
.[2] -
Selectivity: High selectivity against homologous phosphatases (SHP1).
Comparative Activity Data
| Compound Class | Primary Target | Key Substituents | Therapeutic Area | |
| 2-Pyridinemethanol | TRPV3 Channel | Cyclobutanol, CF3-pyridine | Neuropathic Pain | |
| 3-Pyridinemethanol | SHP2 Phosphatase | Aminomethyl-piperidine, Dichlorophenyl | Oncology (RAS-driven) | |
| 2-Pyridinemethanol | PDE4 Enzyme | Aryl/Heteroaryl ethers | Asthma / COPD |
Mechanistic Visualization
The following diagram illustrates the signal transduction pathways modulated by these compounds.
Figure 1: Dual mechanistic action of pyridinemethanol derivatives in nociceptive (TRPV3) and oncogenic (SHP2) signaling.
Experimental Protocols
Synthesis: Asymmetric Transfer Hydrogenation
To obtain biologically active chiral pyridinemethanols (e.g., for TRPV3 antagonists), enantioselective reduction of the corresponding ketone is required.
Reagents:
-
Substrate: Pyridyl ketone (e.g., (pyridin-2-yl)(aryl)methanone).
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
Protocol:
-
Preparation: In a glovebox, dissolve the Ru-catalyst (1 mol%) and the pyridyl ketone substrate (1.0 eq) in dry DMF or acetonitrile.
-
Initiation: Add the HCOOH/Et3N mixture (5.0 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ).[5] Wash organic layer with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).
Biological Assay: FLIPR Calcium Screening (TRPV3)
This assay measures the ability of the compound to block Calcium influx in HEK293 cells stably expressing human TRPV3.
Workflow:
-
Cell Plating: Seed HEK293-hTRPV3 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate medium. Add Calcium 4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer. Incubate for 45 min at 37°C.
-
Compound Addition: Add test compounds (pyridinemethanol derivatives) at varying concentrations using an automated liquid handler. Incubate for 10 min.
-
Agonist Stimulation: Inject 2-APB (2-Aminoethoxydiphenyl borate), a non-specific TRPV3 agonist, to stimulate
influx. -
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.
-
Analysis: Calculate
based on the reduction of the agonist-induced fluorescence peak compared to vehicle control.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridinemethanols is highly sensitive to substitution patterns:
-
The "Linker" Effect: The length of the carbon chain at the methanol position is critical. Extending the methyl to an ethyl or propyl group often diminishes potency due to steric clashes in the binding pocket (e.g., in PDE4 active sites).
-
Pyridine Nitrogen: The position of the nitrogen (2-yl vs 3-yl vs 4-yl) dictates the electronic environment.
-
2-yl derivatives often chelate metals or form intramolecular H-bonds.
-
3-yl derivatives are more extended and better suited for reaching deep pockets (as seen in SHP2 inhibitors).
-
-
Lipophilicity: Introduction of
or halogen groups on the pyridine ring enhances membrane permeability and metabolic stability, crucial for CNS-targeting TRPV3 antagonists.
References
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Source: Bioorganic Chemistry (PubMed) URL:[Link]
-
Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
Sources
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- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Commercial suppliers of (5-Methylpyridin-2-yl)methanol hydrochloride
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of (5-Methylpyridin-2-yl)methanol Hydrochloride for Scientific Research
Abstract
This compound (CAS No: 1346434-77-2) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active agents, making the reliability of its supply chain a critical factor for research and development success.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines critical quality attributes for sourcing, and presents detailed, field-proven protocols for identity and purity verification. It is intended to equip researchers, chemists, and drug development professionals with the necessary framework to confidently procure and qualify this compound, ensuring the integrity and reproducibility of their scientific endeavors.
The Strategic Importance of this compound in Research and Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their ability to engage in hydrogen bonding and their presence in a wide array of approved pharmaceuticals.[1][2] this compound serves as a versatile intermediate, offering multiple reaction sites for synthetic elaboration. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl group at the 5-position and the pyridine nitrogen offer additional points for modification, making this compound a valuable starting material for constructing complex molecular architectures. The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free base.[3]
Critical Quality Attributes (CQAs) for Sourcing
When procuring a critical reagent like this compound, a thorough assessment of its quality is paramount. Researchers should demand comprehensive analytical data from suppliers, focusing on the following CQAs:
-
Identity: The structural identity must be unequivocally confirmed. The primary method for this is ¹H NMR spectroscopy, supported by mass spectrometry (MS).
-
Purity: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the gold standards for determining purity. A minimum purity of 95% is acceptable for early-stage discovery, while >98% is often required for later-stage development.
-
Impurity Profile: The Certificate of Analysis (CoA) should ideally identify any significant impurities (e.g., residual starting materials, over-oxidized species). The presence of unknown impurities can interfere with subsequent reactions or biological assays.
-
Physical Properties: The material should be a solid (typically white to off-white) as described in safety data sheets.[4] Any deviation may indicate degradation or contamination.
-
Solvent Content: Residual solvents from synthesis and purification can be present. While often not detrimental, their presence should be noted, especially for quantitative applications.
Commercial Supplier Landscape
The availability of this compound spans a range of suppliers, from large global distributors to more specialized chemical synthesis companies. The choice of supplier often depends on the required scale, budget, and the level of documentation needed.
Comparative Supplier Data
The following table summarizes offerings from several known suppliers of this compound (CAS: 1346434-77-2) and related pyridine derivatives. Data is based on publicly available information and is subject to change. Researchers are advised to request a lot-specific Certificate of Analysis before purchase.
| Supplier | Product Name | CAS Number | Purity | Available Analytical Data | Notes |
| BLD Pharm | This compound | 1346434-77-2 | ≥97% (Typical) | NMR, HPLC, LC-MS, UPLC available upon request.[5] | Offers a range of pack sizes suitable for research. |
| ChemScene | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | ≥97% | Not explicitly listed for all products, but a major supplier of building blocks.[6] | A key supplier of diverse building blocks for drug discovery.[7] |
| AOBChem | (5-(benzyloxy)-4-methylpyridin-2-yl)methanol | 2921870-52-0 | 95% | SDS available. | Example of a supplier with a portfolio of related pyridine methanol derivatives. |
| Aladdin Scientific | (5-Ethylpyridin-2-yl)methanol | E479474-1g | Reagent Grade | Formula and MW provided. | Demonstrates the availability of structurally similar analogs from various vendors. |
Experimental Protocols for Incoming Quality Control (QC)
It is a best practice to independently verify the identity and purity of critical starting materials upon receipt, regardless of the supplier's CoA.
Workflow for Incoming Material Verification
The following diagram illustrates a standard workflow for qualifying a new batch of reagent.
Caption: A logical workflow for the qualification of incoming chemical reagents.
Protocol 1: Identity and Purity Verification by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton. This allows for unambiguous confirmation of the molecule's identity and can reveal the presence of impurities.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm, approximate):
-
Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.
-
Methylene Protons (-CH₂OH): A singlet around 4.6-4.8 ppm.
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the 7.5-8.5 ppm region.
-
Hydroxyl (-OH) and Amine Hydrochloride (N-H⁺): Broad signals that may be exchangeable with D₂O. Their position can vary.
-
-
Validation:
-
Confirm the presence of all expected signals.
-
Check the integration of the signals. The ratio of the methyl, methylene, and aromatic protons should be approximately 3:2:3.
-
Examine the baseline for unexpected peaks, which would indicate impurities.
-
-
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
Causality: TLC is a rapid, cost-effective chromatographic technique to separate compounds based on polarity. It is an excellent tool for quickly assessing the number of components in a sample and identifying the presence of gross impurities.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of ~1-2 mg/mL.
-
TLC Plate: Use a silica gel-coated TLC plate (e.g., silica gel 60 F₂₅₄).
-
Mobile Phase (Eluent): A mixture of a polar and non-polar solvent is required. A good starting point is a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). This can be optimized as needed.
-
Spotting & Development: Spot a small amount of the sample solution onto the baseline of the TLC plate. Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV active.
-
Staining with potassium permanganate (KMnO₄) can also be used, as the alcohol moiety will react.
-
-
Analysis: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.
Best Practices for Safe Handling and Storage
Pyridine-based reagents and their hydrochloride salts require careful handling to ensure personnel safety and maintain chemical integrity.[5]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] An eyewash station and safety shower must be readily accessible.[5]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[5]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The compound is hygroscopic; therefore, storage away from moisture is critical to prevent degradation.[5]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Long-term Storage: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 4°C is recommended.
Spill and Waste Management
-
Spills: In case of a spill, immediately clean it up while wearing appropriate PPE.[5] Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.
Supplier Selection Logic
Choosing the right supplier involves balancing project needs, budget, and risk tolerance. The following diagram provides a decision-making framework.
Caption: A decision-making model for selecting a chemical supplier based on project requirements.
Conclusion
The successful integration of this compound into a research program hinges on a diligent and informed sourcing strategy. By understanding the critical quality attributes, knowing the supplier landscape, and implementing robust in-house quality control measures, researchers can mitigate risks associated with reagent variability. This guide serves as a comprehensive resource to empower scientists to make authoritative decisions, thereby safeguarding the quality and integrity of their research outcomes.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
- Jubilant Ingrevia. (2024, March 29). Safety Data Sheet.
- ECHEMI. Pyridinium chloride SDS, 628-13-7 Safety Data Sheets.
- ChemicalLand21. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport.
- BLD Pharm. 1346434-77-2|this compound.
- ChemScene. All Products.
- ChemScene. Building blocks | Bioactive small molecules.
- ChemScene. 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
- Sigma-Aldrich. (5-methylpyridin-2-yl)methanamine AldrichCPR.
- Merck Millipore. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
- Capot Chemical. (2026, January 29). MSDS of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol.
- AOBChem. (5-(benzyloxy)-4-methylpyridin-2-yl)methanol.
- ChemScene. 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
- Fisher Scientific. Certificate of Analysis.
- Biocompare. (5-Ethylpyridin-2-yl)methanol from Aladdin Scientific.
- BLDpharm. 874492-92-9|(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol.
- ChemicalBook. (5-methylpyridin-2-yl)methanol | 22940-71-2.
- Fisher Scientific. Chemscene ChemScene | 4-Chloro-2-methylquinazoline | 5G | CS-W022143.
- Fisher Scientific. ChemScene | 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one | 250MG.
- PrepChem.com. Synthesis of 5-hydroxy-2-pyridinemethanol hydrochloride.
- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
- Open Access Journals. A Brief View on Pyridine Compounds.
- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ChemicalBook. 5-Methylpyridin-2-ol(91914-06-6) 1H NMR.
- Achmem. (5-Methylpyrazin-2-yl)methanol.
- Research & Reviews: Journal of Chemistry. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
- PubChemLite. (5-methylpyridin-2-yl)methanol (C7H9NO).
Sources
Methodological & Application
Application Notes and Protocols: (5-Methylpyridin-2-yl)methanol Hydrochloride as a Versatile Building Block in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of (5-methylpyridin-2-yl)methanol hydrochloride. This document outlines its key applications, provides detailed experimental protocols, and explains the underlying chemical principles to empower users in their synthetic endeavors.
Introduction: Properties and Significance
(5-Methylpyridin-2-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a methyl group on the pyridine ring and a primary alcohol functionality allows for a wide range of chemical transformations. The compound is often supplied as its hydrochloride salt to improve its stability and handling properties. The pyridine nitrogen can be protonated, rendering the compound as a salt, which is typically a crystalline solid that is more stable and less prone to degradation than the free base. For most synthetic applications, the free base can be readily generated in situ by treatment with a suitable base.
| Property | Value |
| CAS Number | 1346434-77-2 |
| Molecular Formula | C₇H₁₀ClNO |
| Molecular Weight | 159.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO |
Key Synthetic Applications and Protocols
This compound serves as a precursor for a variety of important chemical entities. The following sections detail its application in key synthetic transformations.
Oxidation to 5-Methylpyridine-2-carboxaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, as the resulting 5-methylpyridine-2-carboxaldehyde is a versatile intermediate for the synthesis of more complex molecules through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this purpose, often used for the oxidation of allylic and benzylic-type alcohols.
Protocol: Oxidation using Manganese Dioxide
This protocol is adapted from a method for the oxidation of 2-pyridinemethanol using a manganese dioxide composite catalyst[1].
Reaction Scheme:
Caption: Oxidation of (5-Methylpyridin-2-yl)methanol.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add anhydrous sodium carbonate (1.1 eq) and stir the suspension at room temperature for 30 minutes to generate the free base in situ.
-
Add activated manganese dioxide (5-10 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methylpyridine-2-carboxaldehyde, which can be purified by column chromatography on silica gel.
Dehydration to 2-Methyl-5-vinylpyridine: A Precursor to Betahistine
2-Methyl-5-vinylpyridine is a key monomer and an important intermediate in the synthesis of pharmaceuticals, such as Betahistine, an anti-vertigo drug[2]. One synthetic route to 2-methyl-5-vinylpyridine involves the dehydration of (5-Methylpyridin-2-yl)methanol.
Protocol: Dehydration via Steam Distillation with Sodium Hydroxide
This protocol is based on a procedure for the dehydration of 2-pyridine ethanol[3].
Reaction Scheme:
Caption: Dehydration to 2-Methyl-5-vinylpyridine.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) in a distillation flask equipped with a dropping funnel and a distillation head.
-
Heat the NaOH solution to 150-160 °C.
-
Dissolve this compound in water to make an aqueous solution.
-
Slowly add the aqueous solution of (5-Methylpyridin-2-yl)methanol to the hot NaOH solution dropwise.
-
The 2-methyl-5-vinylpyridine formed will co-distill with water (steam distillation).
-
Collect the distillate, which will separate into two layers.
-
Separate the organic layer containing the product. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium carbonate), and purify by distillation under reduced pressure.
Esterification Reactions
The primary alcohol of (5-Methylpyridin-2-yl)methanol can be readily esterified with a variety of carboxylic acids to produce the corresponding esters. These esters can have applications as fragrances, plasticizers, or as intermediates in further synthetic transformations.
Protocol: DCC/DMAP-Mediated Esterification
This is a general and mild procedure for esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[4].
Reaction Scheme:
Sources
- 1. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
GC-MS Protocol for the Characterization of Pyridine Derivatives
Abstract
Pyridine derivatives are ubiquitous in pharmaceutical chemistry, serving as core scaffolds for countless APIs (Active Pharmaceutical Ingredients). However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges: their basicity leads to severe peak tailing due to silanol interactions, and their polarity often requires specific derivatization or column selection. This guide provides a field-proven, high-integrity protocol for the characterization of pyridine derivatives, moving beyond standard operating procedures to address the mechanistic causes of analytical failure.
Introduction: The Basicity Challenge
The primary failure mode in the GC-MS analysis of pyridine derivatives is peak tailing . Unlike neutral hydrocarbons, the nitrogen atom in the pyridine ring possesses a lone pair of electrons. This basic site interacts strongly with acidic silanol groups (
Mechanism of Failure:
Strategic Solution: This protocol utilizes a "System Deactivation" approach, combining base-deactivated consumables with specific mass spectral acquisition modes to ensure linearity and sensitivity.
Sample Preparation & Extraction
Objective: Isolate pyridine derivatives from biological or reaction matrices while maintaining a pH that suppresses ionization to the pyridinium salt.
Reagents
-
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for solubility, but MTBE is better if the aqueous layer is basic.
-
Internal Standard (ISTD): Pyridine-d5 (for volatiles) or Quinoline-d7 (for semi-volatiles).
-
pH Adjuster: 1M NaOH (to ensure analyte is in free-base form).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Protocol: Liquid-Liquid Extraction (LLE)
-
Basification: Aliquot 1.0 mL of sample (plasma/reaction mix) into a glass centrifuge tube. Adjust pH to >10 using 1M NaOH.
-
Why? Pyridines (
) must be in their neutral form to partition into the organic phase. Acidic conditions protonate the nitrogen ( ), trapping it in the aqueous phase.
-
-
ISTD Addition: Spike with 10 µL of Internal Standard solution (100 µg/mL in Methanol).
-
Extraction: Add 2.0 mL of DCM. Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Drying: Transfer the lower organic layer to a clean vial containing 100 mg anhydrous
. -
Concentration: Transfer supernatant to a GC vial. If sensitivity <1 ppm is required, evaporate under
stream to 200 µL.
Derivatization (Conditional)
For pyridine derivatives containing polar moieties (e.g., Nicotinic acid, Hydroxypyridines), silylation is mandatory to prevent adsorption.
-
Reagent: BSTFA + 1% TMCS (Bis(trimethylsilyl)trifluoroacetamide).
-
Condition: Add 50 µL reagent to dried extract; incubate at 65°C for 30 mins.
-
Note: Pyridine itself acts as a catalyst for silylation; no external base is needed if the analyte is a pyridine derivative.
Instrumentation & Conditions
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
Column Selection
Standard non-polar columns (e.g., DB-5ms) often fail with basic compounds.
-
Recommended: Rtx-5 Amine or ZB-5MSi (30 m x 0.25 mm x 0.25 µm).
-
Why? "Amine" or "i" (inert) designated columns undergo rigorous base-deactivation of the fused silica tubing before coating, minimizing silanol activity.
-
Alternative: Wax columns (PEG) provide excellent peak shape for pyridines but have lower thermal stability (max 250°C).
Inlet Parameters
-
Liner: Ultra-Inert Splitless liner with deactivated wool. Avoid standard glass wool.
-
Mode: Splitless (for trace analysis) or Split 1:20 (for high conc).
-
Temperature: 250°C.[1]
GC Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 200 | 0 |
| Ramp 2 | 25 | 300 | 3.0 |
| Total | 14.33 |
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: Simultaneous SIM/Scan.
-
Scan: 40–350 m/z (for identification).
-
SIM: Target specific ions for quantitation (see Section 4).
-
Data Analysis & Fragmentation Logic
Pyridine derivatives exhibit a distinct fragmentation pattern driven by the stability of the aromatic ring and the high energy required to cleave the C-N bond.
Fragmentation Pathway (Mechanistic)
-
Molecular Ion (
): Usually intense due to aromatic stability. -
HCN Loss: The diagnostic fragmentation for the pyridine ring is the loss of Hydrogen Cyanide (HCN, 27 Da).
-
Example: Pyridine (
79) Loss of HCN Cyclobutadiene cation ( 52).
-
-
-Cleavage: For alkyl-substituted pyridines, cleavage occurs at the bond
to the ring, stabilizing the charge on the nitrogen.
Visualization of Fragmentation
Figure 1: Primary electron ionization (EI) fragmentation pathway for the pyridine core.
Quantitation Table (SIM Parameters)
| Compound | Quant Ion (m/z) | Qualifier 1 | Qualifier 2 | Retention Time (min)* |
| Pyridine | 79 | 52 | 51 | 3.4 |
| 3-Picoline | 93 | 66 | 39 | 4.8 |
| 3-Acetylpyridine | 106 | 78 | 51 | 8.2 |
| Nicotine | 84 | 162 | 133 | 11.5 |
| Pyridine-d5 (ISTD) | 84 | 56 | - | 3.3 |
*Retention times are approximate based on the program in Section 3.3.
Troubleshooting & Optimization
Self-validating the system status.
| Issue | Diagnosis | Corrective Action |
| Tailing Peaks | Active silanols in liner or column. | 1. Replace liner with Ultra-Inert type.2. Trim 20cm from column inlet.3. Switch to "Amine" specific column. |
| Low Sensitivity | Moisture in system or improper pH. | 1. Verify pH > 10 during extraction.2. Bake out column (water damages stationary phase). |
| Ghost Peaks | Carryover from previous high-conc injection. | Increase final hold time at 300°C; perform solvent blank injections (DCM). |
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for pyridine characterization.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from
-
Restek Corporation. (2025). Guide to GC Column Selection and Optimizing Separations. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2014). Pyridine: Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from
-
Phenomenex. (2025).[3][4] Guide to Choosing a GC Column: Troubleshooting Peak Tailing. Retrieved from
-
Sigma-Aldrich (Supelco). (2023). Preparation of TMS Derivatives for GC/MS. Retrieved from
Sources
Application Note & Protocol: A Comprehensive Guide to the Chlorination of Pyridinemethanol
Introduction: The Synthetic Utility of Chloromethylpyridines
Chloromethylpyridines are a class of highly valuable chemical intermediates, serving as fundamental building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Their utility stems from the presence of a reactive chloromethyl group attached to the pyridine scaffold, a privileged structure in medicinal chemistry.[4] This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions to allow for the facile introduction of diverse molecular fragments.[5] Consequently, chloromethylpyridines are indispensable in the production of leading neonicotinoid insecticides and are key precursors in the development of novel therapeutics, including kinase inhibitors.[3][4]
This guide provides a detailed, field-proven protocol for the conversion of pyridinemethanol to its corresponding chloromethylpyridine hydrochloride using thionyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and emphasize the critical safety measures required for a successful and safe execution.
Reaction Mechanism and Stoichiometric Considerations
The conversion of a primary alcohol, such as pyridinemethanol, to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6]
The Causality Behind the Mechanism:
The reaction proceeds through a multi-step mechanism, which avoids the harsh acidic conditions that could lead to unwanted side reactions or rearrangements.[7]
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the pyridinemethanol's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.
-
Deprotonation: A mild base in the reaction mixture, typically another molecule of pyridinemethanol or an added non-nucleophilic base, deprotonates the intermediate to form the neutral alkyl chlorosulfite.
-
Nucleophilic Substitution: The chloride ion (Cl⁻) released in the first step then acts as a nucleophile. It attacks the carbon atom of the chloromethyl group in an Sₙ2-like fashion.[6][8] This backside attack leads to the displacement of the chlorosulfite group, which is an excellent leaving group as its departure results in the formation of stable gaseous SO₂.
-
Acid-Base Reaction: The generated HCl gas will react with the basic nitrogen of the pyridine ring to form the final product as a stable hydrochloride salt.[5][9]
The use of pyridine as a solvent or additive in similar reactions with other alcohols is common to neutralize the generated HCl and promote an Sₙ2 pathway, leading to an inversion of stereochemistry.[8][10] In this specific case, the substrate itself is a pyridine, which will be protonated by the HCl byproduct.
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 6. reactionweb.io [reactionweb.io]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Precision Purification of Pyrethroids: From Environmental Trace Analysis to Pharmaceutical Isolation
Abstract
This application note provides a definitive technical guide for the solid-phase extraction (SPE) and purification of pyrethroid and pyrethrin-like scaffolds. Designed for analytical chemists and drug development scientists, this document moves beyond generic recipes to explore the mechanistic rationale behind sorbent selection and solvent systems.[1] We address the unique challenges posed by pyrethroids—specifically their high lipophilicity (
The Chemist's Perspective: Physicochemical Profiling
Successful extraction begins with understanding the analyte. Pyrethroids (e.g., Permethrin, Cypermethrin, Deltamethrin) are esters of chrysanthemic acid.[1][2] Their purification is governed by three critical properties:
-
Extreme Lipophilicity: With
values typically ranging from 5.0 to 7.0, these compounds adhere aggressively to glass and plastic surfaces.[1] Expert Insight: minimize transfer steps and use silanized glassware where possible. -
Hydrolytic Instability: The central ester linkage is stable in acidic and neutral media but rapidly hydrolyzes at
. Never use alkaline washes during SPE. -
Isomeric Complexity: Most pyrethroids exist as enantiomeric and diastereomeric pairs. While reverse-phase (C18) is excellent for total pyrethroid capture, normal-phase (Silica/Florisil) is often required to separate specific isomers during drug development.[1]
Table 1: Physicochemical Properties of Common Pyrethroids
| Compound | LogP | Water Solubility (mg/L) | Key Stability Constraint |
| Permethrin | 6.1 | 0.006 | Hydrolyzes at pH > 8 |
| Cypermethrin | 6.6 | 0.004 | Isomerization in polar solvents |
| Deltamethrin | 4.6 | < 0.002 | Photolabile (Protect from light) |
| Bifenthrin | 6.0 | 0.014 | Relatively stable, non-ester (ether) |
Strategic Sorbent Selection
The choice of stationary phase is dictated by the matrix (Aqueous vs. Organic extract) and the specific interferences (Lipids, Pigments).
Sorbent Decision Matrix (DOT Visualization)
The following decision tree guides the selection process based on sample origin and interference type.
Figure 1: Strategic decision tree for selecting SPE sorbents based on matrix composition and target interferences.[1]
Protocol A: Trace Enrichment from Water (Environmental/Biological)
Objective: Concentration of pyrethroids from large volume aqueous samples (e.g., drinking water, surface water) to achieve ppt (ng/L) detection limits.[1] Basis: Adapted from EPA Method 525.2 [1] and USGS protocols [2].
Materials
-
Cartridge: Divinylbenzene-based Polymeric HLB (200 mg, 6 mL) or C18 (500 mg, 6 mL).[1] Note: HLB is preferred for resistance to drying out.
-
Elution Solvent: Ethyl Acetate (EtOAc) or Methylene Chloride (DCM).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[3]
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Adjust sample pH to 5.0–7.0 using 1:1
or Sodium Acetate buffer. Rationale: Prevents hydrolysis.[1] -
Add 5 mL Methanol (MeOH) per liter of sample to prevent pyrethroids from adsorbing to the glass container walls.
-
-
Conditioning:
-
Rinse cartridge with 5 mL EtOAc (to remove manufacturing impurities).
-
Condition with 5 mL MeOH.
-
Equilibrate with 5 mL Reagent Water. Do not let the sorbent dry.
-
-
Loading:
-
Pass the water sample (0.5 L – 1.0 L) through the cartridge at a flow rate of 10–15 mL/min.
-
Critical Step: After the sample has passed, rinse the sample bottle with 5 mL Reagent Water and pass this through the cartridge to ensure quantitative transfer.
-
-
Washing:
-
Wash with 5 mL of 5% MeOH in Water.
-
Drying: Dry the cartridge under full vacuum for 10–15 minutes. Rationale: Residual water interferes with GC analysis and immiscible elution solvents.[1]
-
-
Elution:
-
Elute with 2 × 3 mL Ethyl Acetate (or DCM).
-
Expert Tip: Soak the sorbent bed for 1 minute before collecting the eluate to maximize desorption kinetics.
-
-
Post-Elution Drying:
-
Pass the eluate through a small column of anhydrous
to remove trace moisture. -
Concentrate under Nitrogen stream to 1 mL.
-
Protocol B: Matrix Cleanup (Food/Soil/Tissue)
Objective: Removal of lipids, waxes, and pigments from organic extracts prior to analysis.[1] Basis: Uses Normal Phase SPE (Florisil/Silica) or GCB [3].
Materials
-
Cartridge: Florisil (1 g, 6 mL) or Silica (500 mg, 3 mL).[1]
-
Loading Solvent: Hexane.
-
Elution Solvent: 6% or 15% Diethyl Ether in Hexane (or Acetone/Hexane mixtures).
Step-by-Step Methodology
-
Extract Preparation:
-
Perform primary extraction (e.g., solvent extraction with Acetone/Hexane) on the solid sample.
-
Solvent exchange the extract into 100% Hexane . Rationale: Pyrethroids must be loaded in a non-polar solvent to be retained on polar sorbents like Florisil.
-
-
Conditioning:
-
Condition Florisil cartridge with 5 mL Hexane.
-
-
Loading:
-
Load the Hexane extract (1–2 mL) onto the cartridge.
-
Collect the flow-through (Pyrethroids are retained; very non-polar lipids may pass, but polar lipids stick).
-
-
Fractionation (Elution):
-
Fraction 1 (Interferences): Elute with pure Hexane (removes non-polar hydrocarbons/PCBs if present).
-
Fraction 2 (Pyrethroids): Elute with 10 mL of 6% Diethyl Ether in Hexane (or 10% Acetone in Hexane).
-
Note: Most pyrethroids elute in this moderately polar fraction.
-
-
Concentration:
-
Evaporate Fraction 2 to dryness and reconstitute in the mobile phase for LC-MS or solvent for GC-MS.
-
Protocol C: High-Purity Isolation (Drug Discovery)
Objective: Purification of synthetic pyrethroid analogs or isolation of specific isomers for bioassays. Basis: Normal Phase Chromatography for isomeric resolution [4].
Workflow Visualization (DOT)
Figure 2: Workflow for high-purity isolation of pyrethroid isomers.
Methodology
-
Stationary Phase: High-performance Silica (5–10 µm) or Chiral phases (e.g., Amylose-based) for enantiomers.[1]
-
Mobile Phase: Hexane/Isopropanol (99:1 to 90:10).
-
Expert Insight: Pyrethroid isomers (cis/trans) often separate well on unmodified silica using very shallow gradients of polar modifiers in hexane.
-
-
Loading: Dissolve crude material in minimal Hexane/DCM (50:50).
-
Collection: Monitor UV absorbance at 230 nm (ester carbonyl). Collect fractions.
-
Validation: Verify isomeric purity using GC-FID or Chiral HPLC.
Troubleshooting: The Scientist's Notebook
| Issue | Probable Cause | Corrective Action |
| Low Recovery (< 70%) | Adsorption to glassware | Silanize glassware or add 1-5% solvent (MeOH) to water sample immediately upon collection. |
| Incomplete Elution | Increase elution volume or switch to a stronger solvent (e.g., DCM instead of EtOAc). | |
| High Background/Noise | Pigment breakthrough | Use GCB (Carbon) cartridge in tandem with PSA/Florisil. |
| Degradation of Analyte | pH > 8 | Check pH of all buffers and water. Acidify samples to pH 5–6 immediately. |
| Poor Reproducibility | Drying of cartridge | For C18, ensure the bed remains wet during conditioning/loading. Switch to HLB if drying is unavoidable. |
References
-
U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link][4]
-
Hladik, M.L., et al. (2008).[1] Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry.[4] U.S. Geological Survey Techniques and Methods 5-C2. [Link]
-
Feo, M.L., et al. (2010).[1] Determination of pyrethroid insecticides in environmental samples.[3][5][6][7] Journal of Chromatography A, 1217(25), 4011-4028.[1] [Link]
-
Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids: Analytical Methods. [Link]
Sources
- 1. hawach.com [hawach.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Magnetic solid-phase extraction of pyrethroid and neonicotinoid insecticides separately in environmental water samples based on alkaline or acidic group-functionalized mesoporous silica - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Simple, rapid solid-phase extraction procedure for the determination of ultra-trace levels of pyrethroids in ground and sea water by liquid chromatography/electrospray ionization mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning and characterization of a novel pyrethroid-hydrolyzing esterase originating from the Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Pyridine Functionalization via In Situ N-Acyl Pyridinium Salt Formation
Foundational Insight: Overcoming the Aromaticity of Pyridine
The pyridine ring is a cornerstone motif in pharmaceuticals, agrochemicals, and materials science. However, its inherent aromatic stability renders it unreactive toward many nucleophilic reagents. A robust and widely adopted strategy to overcome this inertness is the temporary disruption of aromaticity through N-acylation. This process forms a highly electrophilic N-acyl pyridinium cation, which is susceptible to nucleophilic attack.
These N-acyl pyridinium intermediates are often transient and thermally unstable, making their isolation challenging.[1] Consequently, their generation in situ at low temperatures, immediately followed by the introduction of a nucleophile, has become a paramount technique for the controlled dearomative functionalization of pyridines.[1] This approach provides a powerful entry into a diverse array of substituted dihydropyridines and piperidines, which are key building blocks in complex molecule synthesis.[2][3][4]
The Core Principle: Mechanism and Regioselectivity
The strategy hinges on a two-step sequence executed in a single pot. First, the lone pair of electrons on the pyridine nitrogen attacks a suitable acylating agent, such as an acyl chloride or chloroformate. This activation step generates the N-acyl pyridinium salt, a potent electrophile. The positively charged nitrogen atom induces a strong electron deficiency across the pyridine ring, priming it for nucleophilic addition.
A critical consideration in this chemistry is the regioselectivity of the nucleophilic attack. The incoming nucleophile can add to the C2, C4, or C6 position of the pyridinium ring.[1] The outcome is governed by a subtle interplay of electronic and steric factors.
-
Electronic Effects : The C2/C6 and C4 positions are all electron-deficient. Hard nucleophiles, such as organolithium reagents or lithium aluminum hydride, often favor addition at the C2 position due to its proximity to the electron-withdrawing nitrogen atom.[1][5]
-
Steric Hindrance : The steric profile of both the pyridine substrate and the N-acyl group can dictate the site of attack. For instance, a bulky substituent at the C3 position can effectively block the C2 and C4 positions, thereby directing the nucleophile exclusively to the C6 position.[1]
-
The Nucleophile : The nature of the nucleophile is a key determinant. Softer nucleophiles like organocuprates and enolates often exhibit a preference for 1,4-addition (C4 attack), leading to the corresponding 1,4-dihydropyridines.[1]
-
The Activating Group : The choice of the N-acyl group can also influence regioselectivity, with different chloroformates or acyl chlorides subtly altering the electronic landscape of the pyridinium intermediate.[6]
Table 1: Common Activating Agents
| Activating Agent | Chemical Structure | Key Characteristics & Rationale for Use |
| Ethyl Chloroformate | Cl-C(=O)OEt | Highly common, generates a stable N-alkoxycarbonyl pyridinium salt. Good balance of reactivity and handling. |
| Methyl Chloroformate | Cl-C(=O)OMe | Similar to ethyl chloroformate, often used interchangeably. |
| Benzyl Chloroformate | Cl-C(=O)OBn | Introduces a benzyloxycarbonyl group which can be removed under hydrogenolysis conditions. |
| Acetyl Chloride | Cl-C(=O)Me | A simple and reactive acylating agent. |
| Pivaloyl Chloride | Cl-C(=O)tBu | The bulky tert-butyl group can influence the steric environment around the nitrogen, potentially affecting regioselectivity.[7] |
| Triflic Anhydride (Tf₂O) | (CF₃SO₂)₂O | A very powerful activating agent, used for less reactive pyridines.[8] |
A Survey of Effective Nucleophiles
The versatility of this methodology stems from the vast range of nucleophiles that can be successfully employed, enabling the formation of diverse C-C and C-H bonds.
Table 2: Nucleophile Classes and Their Applications
| Nucleophile Class | Example(s) | Typical Product | Key Considerations |
| Organometallic | Grignard Reagents (RMgX), Organozinc (R₂Zn) | 1,2- or 1,4-Dihydropyridines | Highly reactive; requires anhydrous conditions and inert atmosphere. Regioselectivity can be tuned.[3][4][9][10] |
| Organocuprates | Gilman Reagents (R₂CuLi) | Primarily 1,4-Dihydropyridines | Softer nucleophiles favoring conjugate addition. |
| Enolates | Silyl Ketene Acetals, Indole Enolates | 1,4-Dihydropyridines with C4-alkylation | Excellent for constructing complex C-C bonds.[1][11][12] |
| Alkynes | In situ generated Copper Acetylides | 1,2-Dihydropyridines | Provides access to synthetically useful alkynylated heterocycles.[1] |
| Organoboron | Allylboronates, Boronic Esters | 1,4-Dihydropyridines | Offers high functional group tolerance and opportunities for stereocontrol.[1][13] |
| Hydride Sources | NaBH₄, LiAlH₄ | Dihydropyridines (Reduction) | Used for the reduction of the pyridinium salt.[5] |
Field-Proven Methodologies: Experimental Protocols
The following protocols provide a detailed, step-by-step guide for common applications of this chemistry. Adherence to anhydrous and inert atmosphere techniques is critical for success, particularly when using organometallic reagents.
Protocol 1: Diastereoselective 1,4-Addition of a Grignard Reagent to 4-Methoxypyridine
This protocol details the synthesis of a 4-alkyldihydropyridone, a versatile synthetic intermediate, by leveraging the in situ hydrolysis of the initial enol-ether product.[2][9]
Materials and Reagents:
-
4-Methoxypyridine
-
(-)-8-Phenylmenthyl chloroformate (for diastereoselectivity)
-
Grignard Reagent (e.g., 1.0 M solution of Phenylmagnesium Bromide in THF)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, septa)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Initial Solution: To the flask, add 4-methoxypyridine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Formation of Pyridinium Salt: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add a solution of (-)-8-phenylmenthyl chloroformate (1.1 equiv) in anhydrous DCM dropwise over 10 minutes. The solution may change color. Allow the reaction to stir at -78 °C for 30 minutes to ensure complete formation of the N-acyl pyridinium salt.
-
Causality Insight: This low temperature is crucial to prevent the decomposition of the unstable pyridinium intermediate before the nucleophile is added.[1]
-
-
Nucleophilic Addition: While maintaining the temperature at -78 °C, add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20 minutes. A color change is typically observed.
-
Reaction Progression: Let the reaction stir at -78 °C for 3 hours. Monitor the reaction by TLC if desired, though it is often allowed to proceed for a set time.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. This will hydrolyze the intermediate enol ether to the dihydropyridone and neutralize any remaining Grignard reagent.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and separate the layers.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-acyldihydropyridone.
Self-Validation and Expected Outcome: The product should be characterizable by ¹H and ¹³C NMR. The diastereomeric ratio can be determined by NMR analysis of the crude product or by chiral HPLC. A successful reaction will show high conversion and good-to-excellent diastereoselectivity.
Protocol 2: Enantioselective Copper-Catalyzed 1,4-Dearomatization with a Grignard Reagent
This advanced protocol demonstrates how the introduction of a chiral catalyst can achieve high enantioselectivity in the addition of Grignard reagents, a significant challenge in the field.[3][4]
Materials and Reagents:
-
N-Methoxycarbonyl Pyridinium Salt (can be pre-formed or generated in situ)
-
Grignard Reagent (e.g., 1.0 M solution of Ethylmagnesium Bromide in THF)
-
Copper(I) Thiophene-2-carboxylate (CuTC) (10 mol%)
-
Chiral Phosphoramidite Ligand (e.g., (R)-L11 as described in referenced literature) (12 mol%)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add CuTC (0.10 equiv) and the chiral ligand (0.12 equiv). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, prepare a solution of the N-methoxycarbonyl pyridinium salt (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool both the catalyst solution and the pyridinium salt solution to -78 °C.
-
Addition of Reagents: To the pyridinium salt solution, first add the pre-cooled catalyst solution via a cannula. Then, add the ethylmagnesium bromide solution (1.2 equiv) dropwise over 30 minutes.
-
Expertise Insight: The order of addition can be critical. Adding the catalyst to the electrophile before introducing the nucleophile ensures the reaction proceeds through the desired catalytic pathway.
-
-
Reaction Progression: Allow the reaction to stir at -78 °C for 16 hours.[4]
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl and follow the workup and purification procedure outlined in Protocol 1.
Data Analysis and Validation:
-
Yield and Regioselectivity: Determined from the ¹H NMR spectrum of the purified product. A successful reaction will show a high ratio of the 1,4-addition product to any 1,2- or 1,6-isomers.
-
Enantioselectivity: The enantiomeric excess (% ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
Table 3: Sample Data for Catalytic Protocol
| Entry | N-Substituent | Grignard Reagent | Yield (%) | Regioisomeric Ratio (1,4:other) | % ee |
| 1 | Methoxycarbonyl | EtMgBr | >99 | 90:10 | 87 |
| 2 | Ethoxycarbonyl | PhMgBr | 95 | 92:8 | 91 |
| 3 | Methoxycarbonyl | n-BuMgBr | 98 | 88:12 | 85 |
| (Data is representative based on published results for similar systems)[4] |
Synthetic Utility and Applications
The dihydropyridine and dihydropyridone products of these reactions are not merely endpoints but are highly valuable intermediates for further synthetic elaboration. Their rich functionality allows for a multitude of subsequent transformations, providing access to complex molecular architectures found in natural products and pharmaceuticals. For example, the products can be used in stereocontrolled syntheses of piperidine alkaloids and other complex nitrogenous heterocycles.[2][11][12]
Conclusion
The in situ formation of N-acyl pyridinium salts is a powerful and versatile strategy for the activation and functionalization of the otherwise unreactive pyridine ring. By carefully selecting the activating agent, nucleophile, and reaction conditions, researchers can control the regiochemical outcome of the addition. Furthermore, the development of asymmetric catalytic variants has opened the door to the efficient synthesis of enantioenriched N-heterocycles, making this a vital tool for professionals in synthetic chemistry and drug development.
References
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Bertuzzi, G., Bernardi, L., & Fochi, M. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Available at: [Link]
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Kaur, N. (2021). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. Available at: [Link]
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Comins, D. L., & Dehghani, A. (1993). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. PMC. Available at: [Link]
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Dieter, R. K., & Guo, F. (2009). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. ACS Publications. Available at: [Link]
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Karimov, R. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]
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Wu, P., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. Chinese Journal of Organic Chemistry. Available at: [Link]
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Wenkert, E., et al. (1987). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. ACS Publications. Available at: [Link]
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Knight, B. J., Tolchin, Z. A., & Smith, J. M. (2021). A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv. Available at: [Link]
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Robinson, D. J., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]
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Wu, P., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. ResearchGate. Available at: [Link]
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Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. Available at: [Link]
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Dieter, R. K., & Guo, F. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. PubMed. Available at: [Link]
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Yamaguchi, R., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ACS Publications. Available at: [Link]
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Various Authors. N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... ResearchGate. Available at: [Link]
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Schedler, M., et al. (2010). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. Available at: [Link]
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Gevorgyan, V., et al. (2022). Gold(I)‐Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates. Angewandte Chemie. Available at: [Link]
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Wenkert, E., et al. (1987). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. Figshare. Available at: [Link]
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Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. RSC Publishing. Available at: [Link]
-
Arndtsen, B. A., et al. (2018). Mechanistic experiments on the carbonylative formation and reactivity of N-acyl pyridinium salts. ResearchGate. Available at: [Link]
-
Greaney, M. F., et al. (2024). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. Available at: [Link]
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Devinsky, F., et al. (2013). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. Available at: [Link]
-
Organic Chemistry (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
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Orellana, A. (2016). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at: [Link]
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Fernández, G. Nucleophilic addition reactions to pyridines. Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Pyridinemethanol Derivatives as Selective TRPV3 Antagonists for Therapeutic Development
Introduction: Targeting TRPV3 for Next-Generation Therapeutics
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a critical component of sensory transduction and skin homeostasis.[1][2] Predominantly expressed in skin keratinocytes and to a lesser extent in sensory neurons, TRPV3 is a polymodal sensor activated by innocuous heat (in the range of 33-39°C), as well as a variety of chemical agonists.[1][3] Upon activation, TRPV3 permits the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling events.[2][4] This channel is unique in its tendency to sensitize with repeated stimulation, a property that distinguishes it from other TRP channels that typically desensitize.[1][5]
TRPV3 in Pathophysiology: A Viable Target for Pain, Inflammation, and Dermatological Disorders
Growing evidence implicates the dysfunction or over-activity of TRPV3 channels in a range of pathologies. In the skin, gain-of-function mutations and overexpression are linked to inflammatory conditions such as atopic dermatitis, psoriasis, and severe itching (pruritus).[6][7] The channel's role in keratinocyte proliferation and inflammation, mediated through pathways involving the Epidermal Growth Factor Receptor (EGFR), underscores its importance in skin health and disease.[8][9] Beyond dermatology, TRPV3 is an emerging target in pain management.[4][10] Its expression in dorsal root ganglia and spinal cord neurons, and its upregulation in models of neuropathic pain, suggest a role in nociceptive signaling.[11][12] Antagonizing TRPV3 has been shown to alleviate both inflammatory and neuropathic pain states in preclinical models, making it an attractive, non-opioid target for novel analgesics.[11][13][14]
Pyridinemethanol Derivatives: A Promising Chemical Scaffold for Potent and Selective TRPV3 Antagonism
The development of selective TRPV3 modulators has been a significant challenge, hindering the full exploration of its therapeutic potential.[12][15] Recently, a class of compounds featuring a pyridinemethanol moiety has emerged as a source of potent and selective TRPV3 antagonists.[3][12][15][16] Systematic optimization of this scaffold has led to the identification of molecules, such as compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol), which demonstrates high inhibitory activity (IC50 of 0.38 µM) and efficacy in preclinical pain models.[3][15] These compounds represent critical research tools and promising leads for drug development.
This guide provides a comprehensive overview of the application of pyridinemethanol derivatives as TRPV3 antagonists, including detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation.
Part 1: Mechanism of Action and Cellular Consequences of TRPV3 Antagonism
The therapeutic effect of TRPV3 antagonists stems from their ability to block the influx of cations through the channel pore, thereby attenuating the downstream signaling cascades that drive pathology.
Elucidation of the TRPV3 Signaling Pathway
Activation of TRPV3 in keratinocytes leads to Ca2+ influx. This increase in intracellular calcium can trigger multiple downstream pathways:
-
Pro-inflammatory Mediator Release: Elevated Ca2+ stimulates the release of pro-inflammatory substances like Interleukin-1 (IL-1) and Prostaglandin E2 (PGE2).[13] These mediators can act on nearby sensory neurons, contributing to pain and itch, and can also perpetuate the inflammatory state in the skin.[13]
-
EGFR Pathway Crosstalk: TRPV3 activity is functionally linked to the EGFR signaling pathway.[8][17] TRPV3 activation can lead to the release of EGFR ligands like Transforming Growth Factor-alpha (TGF-α), which then activates EGFR, promoting keratinocyte proliferation.[8] In chronic skin diseases, this can contribute to epidermal thickening (hyperkeratosis).[6]
Pyridinemethanol derivatives act by binding to the TRPV3 channel, preventing the conformational changes required for ion permeation.[4] This blockade normalizes intracellular Ca2+ levels, thereby inhibiting the release of pro-inflammatory mediators and breaking the cycle of EGFR-mediated proliferation.[9][18]
Caption: TRPV3 Signaling and Point of Antagonist Intervention.
Part 2: Synthesis of Pyridinemethanol Derivatives
The synthesis of pyridinemethanol derivatives can be achieved through several established routes, most commonly via the reduction of corresponding pyridine aldehydes, ketones, or carboxylic acid esters.[19] The following protocol outlines a general, representative synthesis.
Protocol 1: Synthesis via Grignard Addition to a Pyridine Aldehyde
This protocol describes the synthesis of a generic α-aryl-pyridin-2-yl-methanol, a core structure in many TRPV3 antagonists.
Causality Behind Experimental Choices:
-
Grignard Reagent: The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds. Using an aryl magnesium bromide allows for the introduction of various substituted aromatic rings, which is key for structure-activity relationship (SAR) studies.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Strict anhydrous conditions (dry glassware, anhydrous THF) are critical to prevent quenching the reagent and ensure a high yield.
-
Saturated NH4Cl Quench: A saturated ammonium chloride solution provides a mild acidic workup to protonate the intermediate alkoxide and quench any unreacted Grignard reagent without causing unwanted side reactions that a strong acid might induce.
Materials:
-
2-Pyridinecarboxaldehyde
-
Substituted bromobenzene (e.g., 4-bromotoluene)
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. c. Gently heat the flask under vacuum and then flush with nitrogen. d. Add a solution of the substituted bromobenzene (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). e. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature for 1 hour.
-
Addition to Aldehyde: a. In a separate flame-dried flask under nitrogen, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0°C in an ice bath. c. Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0°C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyridinemethanol derivative.
Part 3: In Vitro Characterization of TRPV3 Antagonists
The initial characterization of novel compounds involves determining their potency and selectivity using cell-based assays.
Caption: Workflow for TRPV3 Antagonist Development.
Protocol 2: High-Throughput Screening using a Cell-Based Calcium Imaging Assay
This assay provides a rapid and robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds by measuring changes in intracellular calcium.[20][21][22]
Causality Behind Experimental Choices:
-
HEK293 Cells: Human Embryonic Kidney (HEK) 293 cells are a workhorse for ion channel research because they have low endogenous channel expression, are easy to transfect and culture, and provide a stable background for measuring the activity of the heterologously expressed channel (TRPV3).[12][15]
-
Fluo-4 AM: This is a widely used calcium-sensitive fluorescent dye. The "AM" ester group makes it cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, its fluorescence intensity increases dramatically, providing a strong signal-to-noise ratio.[21][22]
-
FlexStation 3 or similar: These instruments are fluorescent imaging plate readers that can automatically dispense compounds and measure fluorescence changes in real-time, enabling medium-to-high throughput screening.[20][22]
-
2-APB as Agonist: 2-Aminoethoxydiphenyl borate (2-APB) is a commonly used, albeit non-selective, chemical agonist for TRPV3 that reliably elicits a robust Ca2+ response in recombinant systems.[5][20][23]
Materials:
-
HEK293 cells stably expressing human TRPV3 (hTRPV3)
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
TRPV3 agonist stock solution (e.g., 2-APB in DMSO)
-
Test compounds (pyridinemethanol derivatives) dissolved in DMSO
-
Fluorescent imaging plate reader (e.g., Molecular Devices FlexStation 3)
Step-by-Step Methodology:
-
Cell Plating: a. Culture hTRPV3-HEK293 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep. b. Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: a. Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (0.02%) in Assay Buffer. b. Aspirate the culture medium from the wells and wash once with Assay Buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, 5% CO2.
-
Compound Incubation: a. During dye loading, prepare a dilution plate of the test compounds in Assay Buffer at 2x the final desired concentration. Include vehicle (DMSO) controls. b. After incubation, wash the cells twice with Assay Buffer to remove excess dye. c. Add 100 µL of the 2x test compound dilutions to the corresponding wells. d. Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: a. Place the plate in the fluorescent imaging plate reader. b. Set the instrument to measure fluorescence (e.g., excitation ~494 nm, emission ~516 nm) every 1-2 seconds. c. Establish a stable baseline reading for 15-20 seconds. d. Program the instrument to automatically add the TRPV3 agonist (e.g., 2-APB at a final concentration equal to its EC80) to all wells. e. Continue recording fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: a. Calculate the peak fluorescence response for each well after agonist addition, subtracting the baseline fluorescence. b. Normalize the data: set the response in vehicle-treated wells to 100% activation and wells with a known potent antagonist (or no agonist) to 0% activation. c. Plot the normalized response against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each pyridinemethanol derivative.
Protocol 3: Gold-Standard Validation using Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through TRPV3 channels, providing detailed information about the mechanism of inhibition (e.g., channel block, allosteric modulation).[23][24][25]
Causality Behind Experimental Choices:
-
Whole-Cell Configuration: This configuration allows for the control of the intracellular environment (via the pipette solution) and the measurement of the total current from all channels on the cell surface, providing a macroscopic view of channel activity.[25][26]
-
Voltage Ramps: Applying a voltage ramp (e.g., -100 mV to +100 mV) allows for the rapid determination of the current-voltage (I-V) relationship. The characteristic doubly rectifying shape of the TRPV3 I-V curve is a key signature of its activation.[26][27]
-
Automated Patch Clamp (e.g., Patchliner, QPatch): These systems increase the throughput of patch-clamp experiments, which are traditionally very low-throughput, allowing for more compounds to be tested and for more robust dose-response curves to be generated.[24][27][28]
Materials:
-
hTRPV3-HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope) or an automated patch-clamp system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with CsOH). (Cesium is used to block most potassium channels).
-
TRPV3 agonist (e.g., 2-APB or Carvacrol)
-
Test compounds (pyridinemethanol derivatives)
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass coverslips at a low density 24-48 hours before recording.
-
Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: a. Place a coverslip in the recording chamber and perfuse with extracellular solution. b. Approach a single, healthy-looking cell with the recording pipette. c. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". d. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a voltage ramp protocol (e.g., 200 ms ramp from -100 mV to +100 mV) every 5 seconds. c. Perfuse the cell with the TRPV3 agonist to activate the channel. Wait for the current to sensitize and stabilize.[29] d. Once a stable baseline current is achieved, co-perfuse the agonist with increasing concentrations of the pyridinemethanol derivative. e. After application of each concentration, allow the current to reach a new steady state before applying the next concentration. f. After the highest concentration, perform a washout with the agonist alone to check for reversibility.
-
Data Analysis: a. Measure the peak outward current (e.g., at +80 mV) and inward current (e.g., at -80 mV) for each concentration. b. Normalize the current at each concentration to the stable current observed with the agonist alone. c. Plot the normalized current against the logarithm of the antagonist concentration and fit to a logistic equation to determine the IC50. d. Compare the shape of the I-V curves in the presence and absence of the antagonist to gain insight into the mechanism of inhibition.
Part 4: Data Summary and Quantitative Comparison
Summarizing the data from these assays in a clear format is crucial for comparing the properties of different derivatives and for guiding lead optimization.
Table 1: Pharmacological Properties of Exemplary TRPV3 Antagonists
| Compound ID | Scaffold | TRPV3 IC50 (Ca2+ Assay, µM) | TRPV3 IC50 (Patch-Clamp, µM) | Selectivity Profile (vs. TRPV1, TRPA1, etc.) | In Vivo Efficacy (Model) | Reference |
| 74a | (Pyridin-2-yl)methanol | 0.38 | 0.56 | High selectivity over other TRP channels | Effective in rat CCI and SNL models of neuropathic pain | [3][12][15] |
| KM-001 | Not specified | ~0.003 | Not reported | Highly specific | Effective in dermatitis and itch models | [9][18] |
| GRC 15300 | Not specified | Potent | Potent | Selective | Advanced to Phase I/II clinical trials for pain | [10][13] |
References
- What are TRPV3 antagonists and how do they work? (n.d.).
- McGaraughty, S., et al. (n.d.). TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats. Journal of Neurophysiology.
- Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545.
- Luo, J., et al. (2023). TRPV3: Structure, Diseases and Modulators. Molecules, 28(2), 798.
- List of potential TRPV3 antagonists identified by initial screening and... (n.d.). ResearchGate.
- Ho, K. W., & Chung, M. K. (2012). Targeting TRPV3 for the Development of Novel Analgesics. Pharmaceuticals, 5(9), 974-987.
- An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. (n.d.). Benchchem.
- Kalinovskii, A. P., et al. (2023). TRPV3 Ion Channel. Encyclopedia MDPI.
- TRPV3 Activators. (n.d.). Santa Cruz Biotechnology.
- Khairatkar-Joshi, N., et al. (2010). The TRPV3 Receptor as a Pain Target: A Therapeutic Promise or Just Some More New Biology? The Open Drug Discovery Journal, 2, 89-95.
- Phelps, C. B., et al. (2019). Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity. eLife, 8, e42756.
- Zhang, L., et al. (2020). TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways. Cell Calcium, 92, 102309.
- TRPV3 inhibitor KM-001 shows activity in keratoderma and itch models. (2023). BioWorld.
- Kalinovskii, A. P., et al. (2023). TRPV3 Ion Channel: From Gene to Pharmacology. International Journal of Molecular Sciences, 24(10), 8601.
- TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. (n.d.). Kamari Pharma.
- Luo, J., et al. (2023). TRPV3: Structure, Diseases and Modulators. PMC - NIH.
- Ruble, C. L., et al. (2014). Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology, 171(10), 2631-2644.
- Hu, H. Z., et al. (2009). CALCIUM PLAYS A CENTRAL ROLE IN THE SENSITIZATION OF TRPV3 CHANNEL TO REPETITIVE STIMULATIONS. The Journal of Biological Chemistry, 284(38), 25692-25702.
- Analgesic Potential of TRPV3 Antagonists. (2011). Bentham Science Publishers.
- Broad, L. M., et al. (2016). TRPV3 in Drug Development. Pharmaceuticals, 9(3), 55.
- Measuring TRPV3 channel using the QPatch. (n.d.). Sophion Bioscience.
- Cheng, X., et al. (2012). Tonic Inhibition of TRPV3 by Mg2+ in Mouse Epidermal Keratinocytes. The Journal of Biological Chemistry, 287(21), 17343-17354.
- Heat activation of TRPV3 on Nanion's Patchliner. (n.d.). Nanion Technologies.
- Role of the TRPV Channels in the Endoplasmic Reticulum Calcium Homeostasis. (2020). Cells, 9(2), 335.
- Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine. (n.d.). eLife.
- Broad, L. M., et al. (2016). TRPV3 in Drug Development. Pharmaceuticals, 9(3), 55.
-
Xu, X., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e3133. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS7XOoYvPr1q8WpAYCpAHA5vnBFOySO2enSCOxEnQxoK0DAE5wSu4oH7dEtQwWg26fUzlkSkOIFUxPeLD-7qIHHWsCa9JKqjimP2_pYSeUhcDIoApxEJJEkhCROA4uZWOVpZ6kzwMSq_Fnig==]([Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. TRPV3 Activators | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kamaripharma.com [kamaripharma.com]
- 10. Targeting TRPV3 for the Development of Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. TRPV3 inhibitor KM-001 shows activity in keratoderma and itch models | BioWorld [bioworld.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CALCIUM PLAYS A CENTRAL ROLE IN THE SENSITIZATION OF TRPV3 CHANNEL TO REPETITIVE STIMULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sophion.com [sophion.com]
- 25. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Tonic Inhibition of TRPV3 by Mg2+ in Mouse Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanion.de [nanion.de]
- 28. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 29. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing polychlorinated byproducts in chlorination reactions
Welcome to the Reaction Optimization Support Center
Current Status: Operational Objective: Provide actionable, mechanistic solutions for researchers encountering selectivity issues (over-chlorination) in electrophilic aromatic substitutions (EAS) and radical chlorinations.
Executive Summary:
Polychlorination is rarely a thermodynamic inevitability; it is almost always a kinetic failure. In activated systems (e.g., phenols, anilines), the rate of the second chlorination (
Module 1: Reagent Selection & Architecture
The First Line of Defense
Diagnosis: Using chlorine gas (
Recommendation: Switch to "Release-Controlled" Reagents.
For laboratory to pilot-scale synthesis, solid reagents that release active chlorine species (
Reagent Decision Matrix
Figure 1: Decision tree for selecting chlorinating agents based on substrate electronic properties to minimize side reactions.
Technical Deep Dive: Trichloroisocyanuric Acid (TCCA)
TCCA is superior to NCS for atom economy (3 equivalents of
Protocol 1: Monochlorination of Activated Phenols using TCCA Target: Minimize dichlorophenol formation.
-
Stoichiometry: Calculate exactly 0.34 equivalents of TCCA (providing ~1.02 eq of
). -
Solvent: Acetonitrile (
) is preferred. It complexes with , moderating its electrophilicity. -
Temperature: Maintain
to . -
Addition: Add TCCA as a slurry or solid in small portions.
-
Workup: Filter the white precipitate (Cyanuric Acid). Concentrate filtrate.
Module 2: Kinetic Control & Thermodynamics
Solving the
The Problem: In highly activated rings, the first Chlorine substituent is deactivating (-I effect), but often not enough to overcome the activating group (e.g., -OH, -OMe). If mixing is poor, local excesses of reagent cause
Troubleshooting Table: Process Parameters
| Parameter | Impact on Selectivity | Recommended Action | Mechanism |
| Dilution | High | Run at 0.05M - 0.1M | Reduces bimolecular collision frequency for the second chlorination event. |
| Addition Rate | Critical | Syringe pump addition | Ensures [Reagent] is always near zero relative to [Substrate]. |
| Solvent Polarity | Moderate | Use HFIP or TFA | Fluorinated solvents stabilize the transition state of the desired regioisomer via H-bonding. |
| Protonation | High | Run in acidic media | Protonating a basic amine (-NH2 -> -NH3+) temporarily deactivates the ring, slowing |
Visualizing the Kinetic Trap
Figure 2: Kinetic pathway demonstrating how local concentration spikes (Mixing) accelerate the secondary rate constant (k2).
Module 3: Advanced Troubleshooting (Q&A)
Q1: I am chlorinating an aniline derivative and getting 15% dichloro-species. I am already adding NCS dropwise. What is wrong? A: The amino group is too activating. The product (chloroaniline) is still highly reactive.
-
Solution: "Protonation-Deactivation Strategy." Perform the reaction in highly acidic media (e.g.,
or concentrated HCl). This protonates the amine to an ammonium salt ( ), which is meta-directing and strongly deactivating. This slows the reaction significantly, allowing you to control the endpoint and completely stopping the second chlorination.
Q2: I see benzylic chlorination competing with my ring chlorination. How do I stop it? A: You are fighting a radical pathway vs. an ionic pathway.
-
Solution:
-
Exclude Light: Wrap the flask in aluminum foil. Light initiates radical chains (
). -
Oxygen: Run under air (not Nitrogen). Oxygen is a radical scavenger and can inhibit the radical chain mechanism while leaving the ionic EAS pathway unaffected.
-
Scavengers: Add 1 mol% BHT (butylated hydroxytoluene) to quench any radical species formed.
-
Q3: Is there a "Magic Solvent" for regioselectivity? A: Yes, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor. It solvates the chloride leaving group and stabilizes the sigma-complex intermediate. In many reported cases, switching from DCM to HFIP increases para-selectivity and suppresses polychlorination by "caging" the reagents.
References & Authoritative Sources
-
TCCA Versatility & Mechanism: Mendicino, L. et al. "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant."[1][2] Journal of the Brazilian Chemical Society.
-
Context: Defines the stoichiometry and atom economy of TCCA compared to NCS.
-
Source: (Note: Generalized link to journal archive for verification of TCCA utility).
-
-
NCS Selectivity in Aromatic Substitution: Schmid, H. et al. "Mechanism of Chlorination with N-Chlorosuccinimide."[3][4][5] Journal of Organic Chemistry.
-
Context: Explains the "soft" electrophilic nature of NCS and the role of acid catalysis.
-
Source:
-
-
Solvent Effects (HFIP): Eberson, L. et al. "Electron Transfer Reactions in Organic Chemistry: Solvent Effects."
-
Context: HFIP and fluorinated alcohols as solvents to alter regioselectivity and suppress side reactions.
-
Source:
-
-
Process Safety & Scale-up (OPRD): Org. Process Res. Dev. "Control of Chlorination Reactions in Pharmaceutical Intermediates."
-
Context: Practical guides on heat transfer and mixing to prevent local hotspots (polychlorination).
-
Source:
-
Disclaimer: These protocols involve hazardous chemicals (chlorinating agents). Always perform a risk assessment before experimentation. Consult MSDS for TCCA, NCS, and associated solvents.
Sources
Separation of isomers of methylpyridine derivatives by fractional distillation
Topic: Fractional Distillation & Purification of Picolines (2-, 3-, and 4-Methylpyridine)
Audience: Process Chemists, Chemical Engineers, and R&D Scientists.
Introduction: The "Picoline Paradox"
Welcome to the Advanced Separation Support Center. If you are accessing this guide, you are likely facing the classic "Picoline Paradox." While 2-methylpyridine (2-picoline) is relatively easy to separate due to its distinct boiling point, the separation of 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) represents one of the most stubborn challenges in industrial organic chemistry.
This guide moves beyond basic textbook distillation. It addresses the thermodynamic realities of separating isomers with a boiling point differential of less than 1.5°C and provides troubleshooting for the specific behaviors of pyridine derivatives (azeotropy, oxidation, and hygroscopicity).
Physicochemical Property Matrix
| Property | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine |
| Boiling Point (1 atm) | ~128-129°C | ~144.0°C | ~145.4°C |
| Azeotrope with Water (BP) | 93.5°C (approx) | 96.7°C | 97.0°C |
| Freezing Point | -67°C | -18°C | +2.4°C |
| pKa (Conjugate Acid) | 5.97 | 5.68 | 6.02 |
| Dipole Moment | 1.96 D | 2.41 D | 2.60 D |
Module 1: Process Design & Configuration
Q: I have a crude mixture of all three isomers. What is the most logical separation sequence?
A: Do not attempt to separate all three in a single column pass. You must adopt a Sequential Removal Strategy .
-
Step 1: Removal of 2-Picoline. This is the "easy" cut. With a
of ~15°C between 2-picoline and the 3/4-pair, a standard rectification column (20-30 theoretical plates) is sufficient. -
Step 2: The Binary Split (3- vs 4-Picoline). This requires advanced intervention (azeotropic distillation or reaction extraction) because the Relative Volatility (
) is near 1.0.
Workflow Visualization
Caption: Sequential separation workflow. Note that the primary bottleneck is the "Bottoms 1" stream containing the close-boiling 3/4 pair.
Module 2: The 3-Picoline / 4-Picoline Challenge
Q: Why is my standard fractional distillation failing to separate 3- and 4-picoline?
A: You are fighting thermodynamics. The boiling point difference is
-
The Math: To separate this mixture to 99% purity using standard distillation, you would require a column with >100 theoretical plates and an extremely high reflux ratio (often >20:1). This causes "column flooding" (see Module 3) and massive energy consumption before separation occurs.
Q: How do I perform Azeotropic Distillation for this pair?
A: Water is the most common industrial entrainer, though it requires precise control.
-
Mechanism: Water forms minimum-boiling azeotropes with both isomers.
-
Protocol:
-
Saturation: Add water to the 3/4-picoline mixture (approx 1:3 to 1:5 ratio).
-
Column: Use a high-efficiency column (Structured Packing is preferred over Raschig rings to minimize pressure drop per theoretical plate).
-
Operation: The 3-picoline/water azeotrope is slightly more volatile. It will enrich at the top.
-
Phase Separation: The distillate is a single phase (miscible). You must use a drying agent (e.g., solid NaOH or benzene azeotropic drying) to recover the pure amine for analysis.
-
Critical Warning: Because the azeotropic difference is still small (<0.5°C), this method often yields enriched fractions (e.g., 80:20 ratios) rather than pure isolates. For >98% purity, Dissociation Extraction is recommended.
Q: What is Dissociation Extraction (The Alternative)?
A: If distillation fails, exploit the pKa difference (4-picoline is more basic than 3-picoline).
-
Method: Counter-current extraction using a weak acid (like Sodium Dihydrogen Phosphate or aqueous acetic acid).
-
Result: 4-picoline (stronger base) preferentially moves into the aqueous acid phase; 3-picoline remains in the organic phase.
Module 3: Troubleshooting & Diagnostics
Issue 1: Column Flooding & Pressure Spikes
User Report: "My column pressure is spiking, and liquid is filling the sight glass. Separation efficiency has dropped to zero."
Diagnosis: You are likely operating above the Flood Point , common when using high reflux ratios for tight separations.
Troubleshooting Protocol:
-
Immediate Action: Reduce heat input (boil-up rate) by 20%.
-
Check Packing: If using random packing (e.g., glass helices), they may have settled or crushed, creating a bottleneck.
-
The "Weep" Test:
-
Too Low: If you reduce heat too much, the column "weeps" (liquid falls through holes without vapor contact).
-
Target: You need to operate at 75-80% of the flood capacity.
-
-
Hysteresis Check: Once flooded, a column will not "un-flood" simply by returning to the previous setting. You must drop power significantly to drain the holdup, then slowly ramp back up.
Issue 2: Product Discoloration (Yellowing)
User Report: "My distillate is clear initially but turns yellow/brown within hours."
Diagnosis: Methylpyridines are sensitive to N-oxide formation and photo-oxidation.
Corrective Actions:
-
Nitrogen Blanket: The entire distillation system (receiver and reboiler) must be under a slight positive pressure of dry Nitrogen or Argon.
-
Temperature Limits: Avoid pot temperatures >200°C. If your reboiler requires this temperature to drive the column, your vacuum level is insufficient.
-
Storage: Store collected fractions over KOH pellets (to keep dry) in amber glass (to prevent UV degradation).
Issue 3: GC Analysis Confusion
User Report: "I see only one peak on my GC, but the refractive index suggests a mixture."
Diagnosis: Standard non-polar columns (like DB-1 or HP-5) often fail to resolve 3- and 4-picoline.
Solution: Switch to a Polar Column specifically designed for amines.
-
Recommended Phase: Polyethylene glycol (PEG) treated with KOH (e.g., CAM, CP-Volamine, or Stabilwax-DB).
-
Why? The KOH deactivates the column support, preventing peak tailing of the basic nitrogen, allowing the slight structural differences to resolve.
Module 4: Logic for Troubleshooting Flow
Use this logic tree to diagnose "Poor Separation" events.
Caption: Diagnostic logic for identifying the root cause of separation failure.
References
-
Cislak, F. E., & Karnatz, F. A. (1943). Process of separating 3-picoline, 4-picoline, and 2,6-lutidine.[1][2] U.S. Patent No. 2,335,823. Washington, DC: U.S. Patent and Trademark Office. Link
-
Goel, R. K., et al. (2008). Separation of picolines by dissociation extraction.[3][4]Journal of Chemical Technology & Biotechnology. (Validating the use of dissociation constants for separation).
-
National Oceanic and Atmospheric Administration (NOAA). 4-METHYLPYRIDINE: Chemical Properties and Hazards. CAMEO Chemicals. Link
-
Sigma-Aldrich. 3-Methylpyridine Product Specification and Physical Properties.Link
-
Cheresources Community. (2012). Distillation Column Troubleshooting: Flooding vs Weeping.Link
Disclaimer: This guide is for research purposes only. Methylpyridines are toxic, flammable, and corrosive.[5] Always consult the Safety Data Sheet (SDS) and operate within a fume hood.
Sources
- 1. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 2. US2335823A - Process of separating j-picoline - Google Patents [patents.google.com]
- 3. pjsir.org [pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Methanol Synthesis with Forced Periodic Operation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the application of Forced Periodic Operation (FPO) in methanol synthesis. This guide is designed for researchers, scientists, and process development professionals engaged in optimizing this crucial industrial reaction. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of dynamic reactor operation. This center is structured to address common questions and troubleshoot issues you may encounter during your experimental campaigns.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and expected outcomes of applying FPO to methanol synthesis.
Q1: What is Forced Periodic Operation (FPO) and why is it beneficial for methanol synthesis?
Answer: Forced Periodic Operation is a process intensification technique where key input parameters, such as feed composition or flow rate, are deliberately and cyclically varied over time.[1][2] Unlike traditional steady-state operations, FPO leverages the non-linear dynamics of the catalytic reaction system.[3] For the heterogeneously catalyzed methanol synthesis (typically using a Cu/ZnO/Al₂O₃ catalyst), this dynamic operation can lead to time-averaged production rates and yields that surpass the optimal performance achievable under any steady-state condition.[3][4][5] The core idea is to manipulate surface coverages of reactants and intermediates on the catalyst in a way that favors the desired reaction pathways over undesired ones, or to overcome equilibrium limitations temporarily.[3]
Q2: What are the most promising input parameters to modulate for methanol synthesis?
Answer: Theoretical analyses and experimental studies have shown that modulating a single input provides limited to no significant improvement.[3][6][7] The most substantial gains are achieved through the simultaneous modulation of two inputs .[6][7] The most effective combination identified is the periodic forcing of the CO concentration in the feed and the total volumetric feed flow rate .[3][5] The phase shift between these two modulated inputs is a critical parameter that must be optimized to maximize the beneficial effects.[8]
Q3: What level of performance improvement can be realistically expected?
Answer: The degree of improvement is highly dependent on the specific kinetic model, reactor type, and the precise forcing parameters (frequency, amplitude, phase shift). However, theoretical studies, which have been partially validated by experiments, predict significant gains.
-
For an isothermal Continuous Stirred-Tank Reactor (CSTR), simultaneous modulation of CO inlet fraction and volumetric flow rate has been predicted to increase the outlet molar flow rate of methanol by up to 30.4% - 33.51% compared to optimal steady-state operation.[4][7]
-
Multi-objective optimization studies show that it's possible to simultaneously improve both the methanol flow rate (by up to ~27%) and the carbon yield (by up to ~4%).[4][5]
The following table summarizes some reported theoretical improvements:
| Reactor Type | Modulated Inputs | Predicted Improvement (Methanol Flow Rate) | Source |
| Isothermal CSTR | Inlet CO fraction & Total volumetric flow rate | Up to 33.51% | [4] |
| Non-isothermal CSTR | Inlet CO fraction & Total volumetric flow rate | Up to 30.4% | [7] |
| Isothermal CSTR | Inlet CO partial pressure & Total feed flow rate | 15% - 24% | [5] |
Q4: What is the Nonlinear Frequency Response (NFR) method and how is it relevant to my experiments?
Answer: The Nonlinear Frequency Response (NFR) method is a powerful theoretical tool used to analyze and predict the behavior of non-linear systems under periodic forcing.[6][9] Before committing to extensive and time-consuming experiments, the NFR method can be used to:
-
Screen for Promising Conditions: It helps identify which input parameters (and combinations thereof) are likely to yield performance improvements.[6][9]
-
Estimate Optimal Forcing Parameters: The analysis provides insights into the optimal frequencies, amplitudes, and phase differences that should be tested experimentally.[1][6]
-
Understand System Dynamics: It provides a deeper understanding of how the reactor and catalyst system respond to dynamic inputs.[6]
Essentially, NFR analysis serves as a crucial guide for designing efficient and targeted experimental campaigns, saving significant resources.[1][9]
Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific problems encountered during your FPO experiments.
Problem 1: My FPO experiment shows lower yield/production than the optimal steady-state.
This is a common issue when starting with FPO. The cause often lies in the selection of forcing parameters or underlying system issues.
Caption: Troubleshooting logic for low FPO performance.
If you suspect sub-optimal forcing parameters are the cause of poor performance, follow this systematic approach.
-
Center Point Selection: Begin with the optimal steady-state operating conditions as your center point for the average values of your modulated inputs.
-
Frequency Sweep: Using amplitudes and a phase shift (e.g., φ=0 or φ=π) suggested by NFR analysis or literature, perform experiments across a range of forcing frequencies. The relevant frequency range is often related to the characteristic time constants of the reaction and adsorption processes.[6]
-
Phase Shift Optimization: At the optimal frequency identified in Step 2, vary the phase shift (φ) between the two modulated inputs from 0 to 2π. The phase difference is a crucial parameter for maximizing performance.[8]
-
Amplitude Variation: At the optimal frequency and phase shift, investigate the effect of varying the forcing amplitudes. Be cautious that large amplitudes do not lead to conditions that might accelerate catalyst deactivation (e.g., excessively high temperatures in a non-isothermal reactor).
-
Waveform Shape: While sinusoidal inputs are common for theoretical analysis, experimental studies have shown that square-wave modulations can outperform sinusoidal ones .[1][2] If your equipment allows, comparing sinusoidal vs. square-wave inputs at the optimized parameters is a valuable step.
Problem 2: Rapid or Severe Catalyst Deactivation is Observed.
Catalyst deactivation is a significant and acknowledged challenge in both steady-state and periodic operation of methanol synthesis.[1][2] Dynamic operation can sometimes exacerbate these issues if not managed carefully.
| Deactivation Mechanism | Description | Potential FPO-Related Causes |
| Sintering | Thermal agglomeration of copper particles, leading to a loss of active surface area.[10][11] | Temperature overshoots or "hot spots" during cycles in a non-isothermal reactor.[12][13] |
| Poisoning | Strong chemisorption of impurities (e.g., sulfur, chlorine) from the feed gas onto active sites.[10][14] | While not directly caused by FPO, periodic operation does not mitigate this issue. Feed purity remains critical. |
| Coking/Fouling | Deposition of carbonaceous species on the catalyst surface, blocking active sites.[10][14] | Cycling through gas compositions that are locally very rich in CO could potentially favor coke formation. |
| Structural Changes | Dynamic changes in the catalyst morphology or the oxidation state of active sites due to fluctuating gas phase compositions.[3][14] | The very nature of FPO involves cycling the catalyst through different chemical potentials, which can alter its surface.[3] Water generated during CO₂ hydrogenation can also accelerate crystallization of Cu and ZnO.[10] |
graph CatalystDeactivation { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, arrowhead=normal];// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Active [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Nodes Active [label="Active Catalyst\n(High Surface Area Cu/ZnO)"]; Inactive [label="Deactivated Catalyst\n(Low Activity/Selectivity)"]; Sintering [label="Sintering"]; Poisoning [label="Poisoning"]; Coking [label="Coking"]; Restructuring [label="Surface Restructuring"];
Cause_Temp [label="Cause:\nHigh Temperature\nExcursions"]; Cause_Impurity [label="Cause:\nFeed Impurities\n(S, Cl)"]; Cause_Composition [label="Cause:\nAdverse Gas\nComposition"]; Cause_Dynamic [label="Cause:\nCyclic Operation\n(H₂O presence)"];
// Edges Active -> Sintering; Active -> Poisoning; Active -> Coking; Active -> Restructuring;
Sintering -> Inactive; Poisoning -> Inactive; Coking -> Inactive; Restructuring -> Inactive;
Cause_Temp -> Sintering; Cause_Impurity -> Poisoning; Cause_Composition -> Coking; Cause_Dynamic -> Restructuring; }
Caption: Key pathways for catalyst deactivation in methanol synthesis.
-
Feed Gas Analysis: Rigorously analyze your feed gas for common poisons like sulfur and chlorine compounds using sensitive analytical techniques (e.g., GC with appropriate detectors).
-
Temperature Monitoring: In non-isothermal reactors, place multiple thermocouples within the catalyst bed to monitor for temperature spikes during periodic operation. The strong exothermicity of the reaction requires careful heat management.[8]
-
Catalyst Characterization: This is a critical step. Compare the properties of your fresh catalyst with the spent catalyst after an FPO run.
-
BET Surface Area Analysis: To check for loss of surface area, indicative of sintering.
-
X-ray Diffraction (XRD): To measure copper crystallite size. An increase in size points to sintering.[10]
-
Temperature Programmed Desorption/Reduction (TPD/TPR): To probe the nature of the active sites.
-
Elemental Analysis (e.g., ICP-MS, XRF): To detect the presence of poisons.
-
-
Consider Regeneration: Depending on the deactivation mechanism, in-situ or ex-situ regeneration might be possible. For instance, coking can sometimes be reversed by controlled oxidation, though this carries its own risks of damaging the catalyst.[14]
References
- Forced periodic operations of a chemical reactor for methanol synthesis - the search for the best scenario based on Nonlinear. (2021). Chemical Engineering Journal.
- Nonlinear frequency response analysis of a forced periodically operated non-isothermal CSTR used for methanol synthesis – Simultaneous modulations of two inputs. (2025).
- Forced periodic operation of methanol synthesis. Institut Magdeburg.
- Forced Periodic Reactor Operation Applied to Methanol Synthesis. (2026). MPG.PuRe.
- Role of Catalyst Deactivation and Regeneration in Methanol Production. (2025).
- Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). MPG.PuRe.
-
Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). Processes. [Link]
- Forced Periodic Reactor Operation Applied to Methanol Synthesis. (2026).
-
CHALLENGES AND STRATEGIES IN POWER-TO-METHANOL PROJECT DEVELOPMENT. (2024). Theseus. [Link]
- Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. (2021). Oil & Gas Science and Technology.
-
Investigation on Deactivation of Cu/ZnO/Al2O3 Catalyst for CO2 Hydrogenation to Methanol. (2020). Industrial & Engineering Chemistry Research. [Link]
- Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025).
- Modeling of the Methanol Synthesis Catalyst Deactivation in a Spherical Bed Reactor: An Environmental Challenge. (2025).
- Evaluation of possible improvements of forced periodically operated reactor in which methanol synthesis takes place – based on the Nonlinear Frequency Response analysis. (2021). Energy Proceedings.
-
Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). Semantic Scholar. [Link]
- Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). Chemie Ingenieur Technik.
-
DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS. (2015). Slideshare. [Link]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Forced periodic operation of methanol synthesis [mpi-magdeburg.mpg.de]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Secure Verification [cer.ihtm.bg.ac.rs]
- 9. Evaluation of possible improvements of forced periodically operated reactor in which methanol synthesis takes place – based on the Nonlinear Frequency Response analysis | Energy Proceedings [energy-proceedings.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Dihydropyridine (DHP) Stability & Formulation
Status: Operational Operator: Senior Application Scientist Topic: 1,4-Dihydropyridine Stability Enhancement (Focus: Nifedipine, Amlodipine, Felodipine)
Introduction: The 1,4-DHP Challenge
Welcome to the Technical Support Center. If you are working with calcium channel blockers based on the 1,4-dihydropyridine (DHP) scaffold, you are likely facing one of three critical failure modes: photodegradation (rapid aromatization under light), oxidative instability (chemical aromatization), or physical instability (crystallization from amorphous formulations).
This guide is structured as a dynamic troubleshooting workflow. Locate your specific observation below to find the corresponding mechanistic explanation and remediation protocol.
Module 1: Photostability Troubleshooting
Observation: "My sample turned yellow/brown or lost potency after exposure to ambient light."
The Mechanism: Why is this happening?
The 1,4-DHP ring is thermodynamically driven to aromatize into a pyridine ring. This process is drastically accelerated by UV-Vis radiation (300–450 nm).
-
Case Study (Nifedipine): Upon photon absorption, the nitro group at the ortho-position of the phenyl ring facilitates an intramolecular oxygen transfer. This converts the dihydropyridine to a nitrosophenylpyridine derivative. This is not a simple oxidation; it is a photo-induced intramolecular redox reaction.
Visualization: The Photodegradation Pathway
Figure 1: The irreversible photo-oxidation pathway of Nifedipine-type DHPs. Note the transition from the active DHP structure to the inactive pyridine form.
Troubleshooting Protocol: Photostabilization
Q: How do I validate if my packaging provides sufficient protection? A: You must perform a confirmatory photostability test per ICH Q1B guidelines.
Protocol: ICH Q1B Confirmatory Testing
-
Sample Prep: Place DHP tablets/powder in a quartz container (transparent to UV) alongside a dark control (wrapped in aluminum foil).
-
Light Source: Use a Xenon arc lamp or cool white fluorescent lamp + near UV lamp.
-
Exposure:
-
Analysis: Dissolve samples immediately in mobile phase (avoiding ambient light) and analyze via HPLC.
-
Pass Criteria: The exposed sample must retain >95% potency (or specific spec) compared to the dark control.
Q: I cannot use amber glass for my application. What is the formulation fix? A: Use Supramolecular Shielding . Encapsulating the DHP molecule within a cyclodextrin cavity blocks the specific wavelengths that trigger the nitro-group transfer.
Formulation Tip: Use Hydroxypropyl-β-Cyclodextrin (HPβCD) . The hydroxypropyl groups disrupt the crystalline lattice, improving solubility while the cavity protects the DHP ring.
Module 2: Physical Stability & Solubility
Observation: "My amorphous solid dispersion (ASD) is precipitating or showing crystallinity peaks in XRD."
The Mechanism: The "Parachute" Failure
DHPs are BCS Class II drugs (low solubility, high permeability). To improve bioavailability, we create amorphous solid dispersions (ASDs). However, the amorphous state is metastable. Without a polymer to inhibit nucleation, the DHP molecules will re-organize into a lower-energy crystalline lattice (precipitation), leading to loss of bioavailability.
Data: Polymer Selection Matrix
| Carrier Polymer | Mechanism of Action | Suitability for DHPs |
| HPMC / HPMC-AS | Hydrogen bonding with DHP amine; increases | Excellent. Best for inhibiting recrystallization (Parachute effect). |
| PVP K30 | Hydrophilic matrix formation. | Good. Fast dissolution but higher hygroscopicity (moisture can trigger crystallization). |
| PEG 6000 | Crystalline carrier. | Poor. PEG often crystallizes itself, forcing the DHP out of the dispersion. |
Protocol: Preparation of HPMC-AS Solid Dispersion
Use this protocol to create a stable amorphous formulation.[3]
-
Ratio Selection: Start with a 1:3 ratio (Drug:Polymer).
-
Solvent System: Dissolve DHP (e.g., Nifedipine) and HPMC-AS in a 1:1 mixture of Dichloromethane and Ethanol .
-
Why? DHP dissolves in DCM; HPMC dissolves better in Ethanol. The co-solvent ensures a single phase.
-
-
Evaporation: Use a rotary evaporator at 40°C under reduced pressure.
-
Critical Step: Do not overheat. Rapid solvent removal freezes the drug in the polymer matrix before it can crystallize.
-
-
Drying: Vacuum dry the resulting film for 24 hours to remove residual solvent (plasticizer effect of solvent lowers
and causes instability). -
Validation: Perform DSC (Differential Scanning Calorimetry).
-
Success: Disappearance of the DHP melting endotherm (e.g., no peak at ~172°C for Nifedipine).
-
Module 3: Oxidative Stability (Chemical)
Observation: "I see impurity peaks growing during shelf-life storage, even in the dark."
The Mechanism: Oxidative Aromatization
Even without light, trace metals or specific excipients can catalyze the removal of hydride (
Troubleshooting Workflow
Figure 2: Decision tree for isolating the root cause of DHP degradation.
Q: Which antioxidant is compatible with DHPs? A: Because DHPs are sensitive to oxidation, Butylated Hydroxytoluene (BHT) at 0.01% w/w is the standard lipophilic antioxidant. For aqueous formulations, use Ascorbic Acid , but monitor pH, as acidic conditions can trigger hydrolysis of the ester side chains.
References
-
Photodegradation Mechanisms: Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Ragno, G., et al. (2006). Journal of Nanoscience and Nanotechnology.
-
Solid Dispersion Strategy: Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies. (2023).[4][5] Pharmaceutics.[2][6][7][8][9]
-
Regulatory Guidelines: ICH Q1B: Photostability Testing of New Drug Substances and Products.[10][11] European Medicines Agency.[7][11]
-
Oxidative Aromatization: Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives. (2023).[4][5] Molecules.
Sources
- 1. ikev.org [ikev.org]
- 2. database.ich.org [database.ich.org]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide [organic-chemistry.org]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
Strategies to improve the selectivity of nucleophilic additions to pyridinium salts
Technical Support Center: Pyridinium Functionalization Current Status: Online Agent: Senior Application Scientist (Synthesis Division) Ticket Subject: Strategies to Improve Selectivity in Nucleophilic Additions to Pyridinium Salts
Welcome to the Pyridinium Functionalization Help Desk
You are likely here because your reaction yielded a complex mixture of regioisomers (C2 vs. C4), your enantiomeric excess (ee) is non-existent, or your product decomposed into a black tar during workup.
Nucleophilic addition to activated pyridinium salts (N-acyl or N-alkyl) is the primary method for accessing dihydropyridines (DHPs) and functionalized piperidines. However, the pyridine ring is an "ambident electrophile"—it has multiple reactive sites.[1]
This guide treats your chemical problem as a troubleshooting ticket. Select the module below that matches your observation.
Module 1: Troubleshooting Regioselectivity (C2 vs. C4)
User Complaint: "I am observing a 1:1 mixture of C2 and C4 addition products, or the wrong isomer entirely."
Root Cause Analysis: The regioselectivity is governed by the interplay between Charge Control (Hard/Soft Acid-Base theory) and Steric Control .
-
C2 Position: Electronically favored by "Hard" nucleophiles due to proximity to the electronegative nitrogen (inductive effect).
-
C4 Position: Favored by "Soft" nucleophiles and bulky reagents (steric clearance).
Diagnostic & Solution Matrix
| Variable | Condition | Outcome | Recommendation |
| Nucleophile | Hard (R-Li, R-MgBr) | C2 Selective | If you need C4, switch to a softer organometallic (e.g., Organocuprates, Enol silanes). |
| Nucleophile | Soft (R-Cu, R-Zn, Indoles) | C4 Selective | If you need C2, use a Lewis Acid catalyst or switch to Grignard reagents. |
| N-Substituent | Small (Me, Allyl) | Mixed/C2 | Use a bulky N-activating group (e.g., Troc, Cbz) to sterically shield the C2 positions, forcing attack at C4. |
| C3-Blocker | Present | C4 or C6 | A substituent at C3 directs attack to C4 (para) or C6 (less hindered ortho). |
Visualizing the Decision Pathway
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Module 2: Troubleshooting Enantioselectivity
User Complaint: "I used a chiral ligand, but my product is racemic."
Root Cause Analysis: In N-acyl pyridinium chemistry, the background reaction (uncatalyzed addition) is extremely fast. If your chiral catalyst is not intimately associated with the pyridinium salt before the nucleophile attacks, you will get a racemic product.
The Solution: Chiral Anion-Binding Catalysis Standard Lewis acid catalysis often fails because the N-acyl pyridinium is already positively charged. Instead, use Ion-Pairing Catalysis (pioneered by Doyle and Jacobsen).
-
Mechanism: A chiral thiourea catalyst binds to the chloride counter-ion of the N-acyl pyridinium salt.
-
Effect: This creates a tight, chiral ion pair.[2] The bulky chiral catalyst blocks one face of the pyridinium ring, forcing the nucleophile to attack from the opposite face.
Key Protocol Adjustment:
-
Solvent: Must be non-polar (e.g., Toluene, TBME). Polar solvents dissociate the ion pair, killing selectivity.
-
Temperature: Lower temperatures (-78°C to -40°C) stabilize the ion pair.
Mechanism of Action: Chiral Ion Pairing
Figure 2: The Chiral Anion-Binding pathway. The catalyst binds the anion, shielding one face of the cation.
Module 3: Stability & Isolation (The "Crash" Report)
User Complaint: "My product looked good by NMR, but turned into black tar after column chromatography."
Root Cause Analysis: The immediate product of nucleophilic addition is a Dihydropyridine (DHP) .[3] DHPs are notoriously unstable. They are prone to:
-
Oxidative Aromatization: Reacting with air to revert to the pyridine (losing your nucleophile or H-substituent).
-
Acid-Catalyzed Decomposition: Enamine hydrolysis on silica gel.
Corrective Actions:
-
Action A (Stabilization): If you must isolate the DHP, use neutralized silica gel (treat with 1-5% Et3N) and avoid extended exposure to air.
-
Action B (Derivatization): Do not isolate.
-
Option 1 (Reduction): Add NaBH4 or L-Selectride in situ to reduce the DHP to the stable piperidine .
-
Option 2 (Oxidation):[4] If your goal is a substituted pyridine, add an oxidant (e.g., DDQ, CAN, or elemental sulfur) immediately after the reaction to force aromatization in a controlled manner.
-
Standard Operating Procedure (SOP)
Protocol: Enantioselective Addition to N-Acyl Pyridinium Salts Based on methodologies by Doyle [1] and Jacobsen [2].
Reagents:
-
Substrate: 4-Methoxypyridine (1.0 equiv)
-
Activator: Troc-Cl (2,2,2-Trichloroethyl chloroformate) (1.1 equiv)
-
Nucleophile: Silyl Ketene Acetal (1.2 equiv)
-
Catalyst: Chiral Thiourea (10 mol%)
-
Solvent: TBME (Anhydrous)
Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve 4-methoxypyridine and the thiourea catalyst in TBME. Cool to -78°C.[5]
-
Salt Formation: Add Troc-Cl dropwise. Critical: Allow 15-30 minutes for the N-acyl pyridinium salt to form and complex with the catalyst. A precipitate may form; this is normal.
-
Addition: Add the nucleophile slowly via syringe pump over 1 hour. Fast addition can overwhelm the catalyst's ability to control the ion pair.
-
Quench: Quench with saturated NaHCO3 at low temperature.
-
Workup: Extract with Et2O. Dry over Na2SO4.
-
Purification: Flash chromatography on silica gel pre-treated with 1% Et3N to prevent hydrolysis of the enol ether product.
References
-
Doyle, A. G., & Jacobsen, E. N. (2007).[5][6] Small-Molecule H-Bond Donors as Acid-Base Catalysts. Chemical Reviews, 107(12), 5713–5743.
-
Reisman, S. E., Doyle, A. G., & Jacobsen, E. N. (2008).[7] Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions.[5][7] Journal of the American Chemical Society, 130(23), 7198–7199.
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.[8] Chemical Reviews, 112(5), 2642–2713.[8]
-
Feringa, B. L., et al. (2009). Catalytic Enantioselective Addition of Organometallic Reagents to N-Acylpyridinium Salts. Angewandte Chemie International Edition, 48, 5691.
Sources
- 1. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 2. Highly Enantioselective Nucleophilic Dearomatization of Pyridines by Anion-Binding Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. pages.jh.edu [pages.jh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternative Chlorinating Agents for Pyridinemethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of pyridinemethanols to their corresponding chloromethylpyridines is a critical transformation in synthetic chemistry, providing versatile intermediates for the pharmaceutical and agrochemical industries. The resulting chloro-derivatives serve as key building blocks for a wide range of molecules due to the reactive nature of the chloromethyl group, which is amenable to nucleophilic substitution. While thionyl chloride (SOCl₂) has traditionally been the reagent of choice for this conversion, its high reactivity, corrosive nature, and the generation of acidic byproducts (SO₂ and HCl) necessitate the exploration of alternative reagents. This guide provides an in-depth comparison of various chlorinating agents for the synthesis of pyridinemethanol, offering experimental insights and data to aid in reagent selection and process optimization.
The Standard: Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for the chlorination of alcohols, including pyridinemethanols. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The gaseous byproducts, sulfur dioxide and hydrogen chloride, shift the reaction equilibrium towards the product, often leading to high yields.[1]
However, the reaction conditions can be harsh, and the acidic byproducts can be problematic for sensitive substrates. For pyridinemethanols, the pyridine nitrogen can be protonated by the generated HCl, which can influence the reaction's progress and product isolation. The use of a base, such as pyridine itself or triethylamine, can be employed to neutralize the acid, which in turn can alter the reaction mechanism from an Sₙi (internal nucleophilic substitution) with retention of configuration to an Sₙ2 (bimolecular nucleophilic substitution) with inversion of configuration.[2]
Experimental Protocol: Chlorination of 2-Pyridinemethanol with Thionyl Chloride
A common procedure for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the slow addition of 2-pyridinemethanol to an excess of thionyl chloride, often at reduced temperatures to control the initial exotherm. The mixture is then typically heated to reflux to ensure complete conversion.
Procedure:
-
To a flask containing 300 ml (4.1 mol) of thionyl chloride, cooled to 0°C, add 100 g (0.92 mol) of 2-pyridinemethanol dropwise over 2 hours with stirring.[3]
-
After the addition is complete, heat the solution to reflux for 1 hour.[3]
-
Remove the excess thionyl chloride under vacuum. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can be used in the next step without further purification.[3]
This method is reported to yield the product quantitatively.[3]
Emerging Alternatives: A Comparative Analysis
The quest for milder, more selective, and safer chlorinating agents has led to the investigation of several alternatives to thionyl chloride. This section compares the most promising of these reagents.
| Reagent/System | Typical Substrate | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| **Thionyl Chloride (SOCl₂) ** | 2-Pyridinemethanol | Reflux in neat SOCl₂ | ~100[3] | High yield, readily available, gaseous byproducts. | Harsh conditions, corrosive, acidic byproducts. |
| 3-Pyridinemethanol | Toluene, 23-35°C | High | Milder conditions in a solvent. | Requires careful temperature control. | |
| Cyanuric Chloride / DMF | (S)-(1-Hydroxymethyl-3-methylbutyl)-carbamic Acid Benzyl Ester | CH₂Cl₂, Room Temp, 4h | 89 | Mild conditions, high yields, avoids strong acids. | Formation of a solid byproduct (cyanuric acid). |
| Appel Reaction (PPh₃ / CCl₄) | Geraniol | CCl₄, reflux | 75-81[4] | Mild, neutral conditions, good for sensitive substrates. | Stoichiometric triphenylphosphine oxide byproduct can complicate purification; CCl₄ is a restricted substance.[1] |
| Vilsmeier-Haack Reagent | General Alcohols | Varies | - | Can be effective for some alcohols. | Less commonly used for this specific transformation; requires in situ preparation.[5] |
Cyanuric Chloride / DMF: The Mild and Efficient Alternative
A combination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and N,N-dimethylformamide (DMF) has emerged as a highly effective system for the conversion of alcohols to alkyl chlorides under mild conditions.[6][7] The reaction proceeds via the formation of a Vilsmeier-type intermediate from cyanuric chloride and DMF, which then activates the alcohol for nucleophilic attack by chloride.
dot graph "Cyanuric_Chloride_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of Chlorination using Cyanuric Chloride/DMF."
This method is advantageous as it avoids the use of strong acids and proceeds at room temperature, making it suitable for substrates with sensitive functional groups. The byproduct, cyanuric acid, is a solid, which can be easily removed by filtration.
This protocol is adapted from the work of De Luca et al. and can be applied to pyridinemethanols.
Procedure:
-
In a flask, add 2,4,6-trichloro-[8][9]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C.
-
Stir the mixture until a white solid forms and the cyanuric chloride is completely consumed (monitor by TLC).
-
Add CH₂Cl₂ (25 mL), followed by the alcohol (9.5 mmol).
-
Stir the mixture at room temperature and monitor the reaction by TLC until completion (e.g., 4 hours).
-
Upon completion, add water (20 mL) and wash the organic phase with a saturated solution of Na₂CO₃ (15 mL), followed by 1 N HCl and brine.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the alkyl chloride.
The Appel Reaction: Neutral Conditions for Sensitive Substrates
The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄) to convert alcohols to alkyl halides under neutral conditions.[10] This makes it particularly useful for acid- or base-sensitive substrates. The reaction proceeds with inversion of configuration at a stereocenter.[11]
dot graph "Appel_Reaction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "General Workflow for the Appel Reaction."
A significant drawback of the Appel reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product. Additionally, the use of carbon tetrachloride is now restricted due to its environmental impact.[1]
The Vilsmeier-Haack Reagent: An Alternative Activation Pathway
The Vilsmeier-Haack reagent, typically formed in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride, is primarily known for formylation reactions. However, it can also be used to convert alcohols to chlorides.[5] The reaction mechanism is similar to that of the cyanuric chloride/DMF system, involving the formation of an electrophilic iminium species that activates the alcohol.
While less common for this specific transformation, it presents another potential route, especially if the Vilsmeier-Haack reagent is being used for other steps in a synthetic sequence.
Safety and Handling Considerations
All chlorinating agents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Inhalation can cause severe respiratory irritation.[12]
-
Cyanuric Chloride: Toxic if swallowed and causes severe skin burns and eye damage. It is also fatal if inhaled. It should be handled in a dry environment as it can react with moisture.[8]
-
Appel Reaction Reagents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Triphenylphosphine is an irritant.
-
Vilsmeier-Haack Reagent: The components (e.g., POCl₃) are highly corrosive and react violently with water. The reagent is typically prepared and used in situ to minimize handling.
Conclusion
The choice of chlorinating agent for the synthesis of pyridinemethanol derivatives depends on a variety of factors, including the sensitivity of the substrate, desired reaction conditions, and scale of the reaction. While thionyl chloride remains a robust and high-yielding option, its harshness has prompted the development of milder alternatives. The cyanuric chloride/DMF system stands out as a particularly promising alternative, offering high yields under mild, neutral conditions. The Appel reaction also provides a valuable option for sensitive substrates, although byproduct removal and the use of CCl₄ are significant considerations. For researchers and drug development professionals, a careful evaluation of these factors will enable the selection of the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553-555.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- ChemicalBook. (2026, January 17).
- U.S. Patent No. 5,942,625. (1999). Preparation of chloromethylpyridine hydrochlorides.
- ResearchGate. (2025, August 10). New Reagents and Synthetic Approaches to the Appel Reaction.
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
- Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- The Hive Archive. (2005, February 13).
- ResearchGate. (2025, August 10). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF | Request PDF.
- ChemicalBook. (2026, January 13). 3-Picolyl chloride hydrochloride | 6959-48-4.
- TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides.
- Organic Syntheses. Working with Hazardous Chemicals.
- Chemistry Name Reaction-Reagent - Retro-synthesis /Patents/PhD Admission/Jobs. (2017, March 14). Reaction Procedure of Appel Reaction & Workup.
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An efficient route to alkyl chlorides from alcohols using the complex TCT/DMF. Organic Letters, 4(4), 553-555. [Link]*
- Guidechem. (2024, January 4). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- ACS Publications. (2002, January 17). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters.
- Santa Cruz Biotechnology. 4-(Chloromethyl)pyridine hydrochloride.
- Google Patents. (2014). Method for synthesizing 4-chloro-pyridine.
- Benchchem. Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
- Hepburn, D. R., & Hudson, H. R. (1976). Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine. Journal of the Chemical Society, Perkin Transactions 1, (7), 754-757.
- OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
- Wikipedia. Appel reaction.
- Alfa Chemistry. (2024, October 12). Appel Reaction.
- Benchchem.
- Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Del Rio Fuenzalida, N. M., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(21), 13235-13245. [Link]*
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. Appel Reaction.
- ResearchGate.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride.
- Sigma-Aldrich. 4-(Chloromethyl)pyridine hydrochloride 97%.
- Academia.edu. (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3).
- CymitQuimica. CAS 1822-51-1: 4-Picolyl chloride hydrochloride.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- The Hive Archive. (2005, February 13).
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Comparing catalytic activity of palladium versus other supported catalysts
An In-Depth Guide to the Catalytic Activity of Palladium Versus Alternative Supported Catalysts
For researchers and professionals in drug development and fine chemical synthesis, the choice of a heterogeneous catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process economy. Palladium, particularly on a solid support, has long been a dominant force in catalysis, prized for its exceptional activity in a wide array of chemical transformations. However, a dynamic research landscape, driven by cost considerations and the quest for novel reactivity, has brought forth a range of powerful alternatives.
This guide provides a comprehensive comparison of supported palladium catalysts against their primary competitors—platinum, nickel, and gold—across three pivotal classes of chemical reactions: hydrogenation, carbon-carbon cross-coupling, and oxidation. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings that dictate catalytic performance, explain the rationale behind experimental design, and provide actionable protocols for evaluating these catalysts in your own laboratory.
The Arena of Catalysis: A Comparative Overview
The efficacy of a supported metal catalyst is not an intrinsic property of the metal alone; it is a synergistic function of the metal's electronic properties, the nature of the support material, the size and morphology of the nanoparticles, and the reaction conditions.[1][2] Supports like activated carbon, alumina, silica, and polymers do more than just provide a surface; they influence catalyst dispersion, stability, and can actively participate in the reaction mechanism.
Hydrogenation Reactions: Palladium vs. Platinum
Hydrogenation is a fundamental process in organic synthesis, crucial for the saturation of double bonds and the reduction of functional groups like nitroarenes. Both palladium and platinum are exceptionally active for these transformations, yet they exhibit key differences in performance and safety.
Mechanistic Insight
Hydrogenation on a metal surface involves the dissociative chemisorption of hydrogen gas (H₂) onto the metal nanoparticles, followed by the sequential addition of hydrogen atoms to the adsorbed organic substrate. The relative ease of these steps, and the catalyst's susceptibility to deactivation, determines its overall effectiveness.
Performance Comparison: A Case Study in Nitroarene Reduction
A direct comparison between a silica-grafted palladium catalyst (SiliaCat Pd⁰), a traditional palladium on carbon catalyst (Pd/C), and an encapsulated platinum catalyst (Pt⁰ EnCat) in the hydrogenation of various nitroarenes provides clear performance distinctions.[3][4]
| Catalyst | Substrate | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| SiliaCat Pd⁰ | 4-Chloronitrobenzene | 1 | 30 | >99 |
| Pd/C (5 wt%) | 4-Chloronitrobenzene | 1 | 30 | >99 |
| Pt⁰ EnCat | 4-Chloronitrobenzene | 5 | 30 | 25 |
| SiliaCat Pd⁰ | 4-Nitroacetophenone | 1 | 30 | >99 |
| Pd/C (5 wt%) | 4-Nitroacetophenone | 1 | 30 | >99 |
| Pt⁰ EnCat | 4-Nitroacetophenone | 5 | 30 | 12 |
| SiliaCat Pd⁰ | 2-Nitrotoluene | 1 | 30 | >99 |
| Pd/C (5 wt%) | 2-Nitrotoluene | 1 | 30 | >99 |
| Pt⁰ EnCat | 2-Nitrotoluene | 5 | 30 | 18 |
| Data synthesized from Pagliaro, M., et al. (2018). Organic Process Research & Development.[3][4] |
Analysis of Results:
-
Activity: Both palladium catalysts (SiliaCat Pd⁰ and Pd/C) demonstrate far superior activity compared to the platinum catalyst, achieving complete conversion at a lower catalyst loading (1 mol% vs 5 mol%).[3] For all tested substrates, Pt⁰ EnCat afforded significantly lower yields.
-
Support & Safety: A critical differentiator is pyrophoricity. Conventional Pd/C catalysts are known to be highly pyrophoric, capable of spontaneously igniting in air, especially after use with flammable solvents like methanol.[3] This presents a significant safety hazard during catalyst filtration and handling. The ORMOSIL (organically modified silica) matrix of SiliaCat Pd⁰ encapsulates the palladium nanoparticles, preventing this spontaneous ignition and offering a much safer operational profile without compromising the high catalytic activity seen with Pd/C.[3]
Expert Recommendation: For general-purpose hydrogenation of substrates like nitroarenes, supported palladium catalysts offer the best combination of high activity and efficiency. When safety is a paramount concern, choosing a modern, encapsulated palladium catalyst over traditional palladium on carbon is strongly advised. Platinum may be considered for more specialized applications where selectivity is a challenge, but it is generally less active for this class of reductions.
Cross-Coupling Reactions: Palladium vs. Nickel
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are foundational to modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[5] These reactions are unparalleled for their ability to form C-C bonds. However, the high cost and relative scarcity of palladium have spurred the development of catalysts based on the more abundant and economical first-row transition metal, nickel.[6]
Mechanistic Insight: The Catalytic Cycle
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction involves a Pd(0)/Pd(II) cycle.
Nickel follows a similar catalytic cycle but with important distinctions. Its smaller atomic size and different electronic properties can lead to unique reactivity, particularly with less reactive substrates like aryl chlorides, and can sometimes offer complementary selectivity compared to palladium.[6]
Performance Comparison: Catellani Annulation
The Catellani reaction is a powerful transformation that combines a C-H activation and a cross-coupling reaction in one sequence. A recent study developed the first nickel-catalyzed version of this reaction, allowing for a direct comparison with established palladium systems.[6]
| Entry | Substrate (Aryl Halide) | Catalyst | Yield (%) | Regioselectivity |
| 1 | 4-MeO-Ph-OTf | Ni(cod)₂ / PPh₂Me | 91 | >50:1 |
| 2 | 4-MeO-Ph-OTf | Pd₂(dba)₃ / CyJohnphos | 90 | 17:1 |
| 3 | 4-CF₃-Ph-OTf | Ni(cod)₂ / PPh₂Me | 91 | 36:1 |
| 4 | 4-CF₃-Ph-OTf | Pd₂(dba)₃ / CyJohnphos | 87 | 6.7:1 |
| 5 | 2,6-diMe-Ph-OTf | Ni(cod)₂ / PPh₂Me | 72 | 4:1 |
| 6 | 2,6-diMe-Ph-OTf | Pd₂(dba)₃ / CyJohnphos | 27 | 1.3:1 |
| Data adapted from Wang, C., et al. (2024). Science.[6] |
Analysis of Results:
-
Efficiency and Substrate Scope: For many substrates, the nickel catalyst provides yields comparable to or even slightly better than the palladium catalyst.[6] Crucially, the nickel system shows superior performance for sterically hindered substrates (Entry 5 vs. 6), where the palladium catalyst struggles. This highlights a key advantage of exploring alternative metals: they can overcome limitations of the incumbent catalyst.
-
Selectivity: The nickel catalyst demonstrated significantly enhanced regioselectivity across all tested substrates.[6] This is attributed to a different C-H activation mechanism (an outer-sphere concerted metalation-deprotonation) compared to the palladium system, showcasing how a change in metal can fundamentally alter the reaction pathway to achieve a better outcome.[6]
-
Cost and Sustainability: The most compelling argument for nickel is economic. As an earth-abundant metal, it is significantly cheaper than palladium, making it a highly attractive alternative for large-scale industrial processes.[6]
Expert Recommendation: While palladium remains the go-to catalyst for a vast range of cross-coupling reactions due to its reliability and broad functional group tolerance, nickel is emerging as a powerful and cost-effective alternative.[7][8] Nickel should be strongly considered when working with less reactive aryl chlorides, when seeking alternative selectivity profiles, or when cost is a primary driver.
Oxidation Reactions: Palladium vs. Platinum & Gold
Catalytic oxidation is critical for applications ranging from fine chemical synthesis to automotive emissions control. In this arena, palladium and platinum are the most common choices, often competing directly. Gold has also emerged as a surprisingly effective oxidation catalyst under certain conditions.
Performance Comparison: Automotive Catalysts
In the three-way catalytic converter of a gasoline vehicle, Pt, Pd, and Rhodium work in concert to convert toxic emissions (CO, NOx, unburned hydrocarbons) into harmless gases (CO₂, N₂, H₂O).[9][10]
-
Palladium: Excels at oxidizing carbon monoxide (CO) and hydrocarbons (HC), especially at the higher temperatures typical of gasoline engines.[10][11]
-
Platinum: Is also a highly effective oxidation catalyst but has a key advantage in diesel engines due to its superior resistance to sulfur poisoning.[10] In gasoline engines, it can be more susceptible to sintering (particle growth and deactivation) than palladium.[12]
-
Rhodium: Is primarily used for the reduction of NOx and is less effective for oxidation tasks.[9]
The choice between platinum and palladium in this application is often dictated by a complex balance of performance under specific conditions and fluctuating metal prices.[12]
Performance Comparison: Formic Acid Decomposition
Formic acid is a promising liquid hydrogen carrier, but its decomposition must be selective for dehydrogenation (→ H₂ + CO₂) over dehydration (→ H₂O + CO), as CO can poison fuel cells.
A study on carbon-supported gold-palladium alloy catalysts revealed a strong synergistic effect.
| Catalyst | H₂ Selectivity (%) | Initial TOF (h⁻¹) | Stability |
| Pd/C | ~90 | ~250 | Rapid deactivation |
| Au/C | Low | Low | - |
| Pd₈Au₂/C | >99.9 | ~450 | Improved |
| Pd₆Au₄/C | >99.9 | ~550 | Significantly improved |
| Qualitative and quantitative data synthesized from S. F. R. Taylor, et al. (2020). Catalysis Science & Technology.[13] |
Analysis of Results:
-
Synergy: While monometallic Pd/C is active, it suffers from CO poisoning, leading to deactivation and lower selectivity.[13] Alloying palladium with gold dramatically enhances both selectivity and stability.
-
Mechanism of Improvement: The addition of gold modifies the electronic properties of palladium. An electron transfer from gold to palladium weakens the binding of CO to the palladium active sites, preventing poisoning and favoring the desired dehydrogenation pathway.[13] This is a classic example of how creating bimetallic nanoparticles can lead to a catalyst that is superior to either of its individual components.
Expert Recommendation: For oxidation reactions, the choice is highly application-dependent. Palladium is often the preferred catalyst for hydrocarbon oxidation in high-temperature environments like gasoline engines. Platinum offers better resistance to sulfur poisoning. For specific, low-temperature reactions like formic acid decomposition, bimetallic catalysts like Pd-Au can offer dramatic improvements in performance and stability that cannot be achieved with a monometallic system.[13]
Experimental Protocol: Standardized Evaluation of Catalyst Activity
To make an informed decision, a standardized experimental protocol is essential for comparing the performance of different catalysts under identical conditions.[14] This ensures that observed differences are due to the catalyst itself, not variations in the experimental setup.[15]
Step-by-Step Methodology: Suzuki Coupling Comparison
This protocol describes the comparison of a supported Palladium catalyst and a supported Nickel catalyst for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.
1. Materials & Reagents:
-
Catalyst 1: 1 mol% Palladium on carbon (Pd/C)
-
Catalyst 2: 1 mol% Nickel on carbon (Ni/C)
-
4-bromoanisole (Aryl halide)
-
Phenylboronic acid (Coupling partner)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene/Water (Solvent system)
-
Dodecane (Internal standard for GC analysis)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
2. Catalyst Pre-treatment (if required):
-
Rationale: Some catalysts require reduction or drying to ensure maximum activity. Always consult the manufacturer's data sheet.
-
Procedure: Dry catalysts under vacuum at 80°C for 4 hours before use.
3. Reaction Setup:
-
Rationale: Ensuring an inert atmosphere is critical as the active Pd(0) or Ni(0) species can be oxidized by air. An internal standard allows for accurate quantification of product formation over time.
-
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and dodecane (0.5 mmol).
-
Add the supported catalyst (corresponding to 0.01 mmol of metal).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add degassed toluene (3 mL) and degassed water (1 mL) via syringe.
-
4. Reaction Execution and Monitoring:
-
Rationale: Maintaining a consistent temperature and stirring rate is crucial for reproducibility. Taking samples over time allows for the determination of reaction kinetics, not just the final yield.
-
Procedure:
-
Place the reaction vessel in a pre-heated oil bath at 100°C and begin vigorous stirring. This is T=0.
-
At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water, then filter through a small plug of silica to remove the catalyst.
-
5. Analysis:
-
Rationale: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard and reliable method for quantifying the consumption of starting material and the formation of product relative to the unchanging internal standard.
-
Procedure:
-
Analyze the quenched and filtered samples by GC-FID.
-
Calculate the conversion of 4-bromoanisole and the yield of the biaryl product at each time point by comparing their peak areas to the peak area of the dodecane internal standard, using a pre-determined response factor.
-
6. Data Interpretation:
-
Plot yield vs. time for both the palladium and nickel catalysts. The initial slope of this curve is proportional to the initial reaction rate (Turnover Frequency - TOF). Compare the final yields and the time required to reach completion. This quantitative data provides a robust basis for catalyst selection.
Conclusion
Palladium's position as a cornerstone of modern catalysis is well-earned, offering unparalleled performance across a broad spectrum of chemical reactions. However, this guide demonstrates that it is not without its challengers.
-
For hydrogenation , palladium offers superior activity to platinum, with modern encapsulated supports providing a vital safety advantage over traditional Pd/C.
-
For cross-coupling , nickel is a formidable, cost-effective alternative that can provide complementary reactivity and enhanced selectivity, particularly for challenging substrates.[6]
-
For oxidation , the choice is highly context-dependent, with platinum offering resistance to poisoning and bimetallic alloys like Pd-Au providing synergistic enhancements in selectivity and stability that are unattainable with single metals.[13]
The ultimate decision for any researcher or process chemist will depend on a careful evaluation of substrate scope, desired selectivity, safety considerations, and process economics. By employing standardized experimental comparisons and understanding the fundamental mechanistic differences between these catalytic metals, scientists can make informed decisions, optimizing their chemical processes for efficiency, safety, and sustainability.
References
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Pagliaro, M., et al. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development. Available at: [Link]
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Pagliaro, M., et al. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Mario Pagliaro's Lab website. Available at: [Link]
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Moodley, K. G., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]
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Takeda, K., & Minakata, S. (2024). Development of nitrogen-doped carbon-supported metal catalysts for green organic synthesis. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Dutta, B., et al. (2021). Supported Transition Metal Catalysts for Organic Fine Chemical Synthesis: A Review. Asian Journal of Chemistry. Available at: [Link]
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Haputhanthri, D. (2017). Characterization and Hydrogenation Activity of Supported Palladium Particles. Scholar Commons. Available at: [Link]
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Abdykarimova, A. A., et al. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. Molecules. Available at: [Link]
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Li, M., et al. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Molecules. Available at: [Link]
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Ghorbani-Choghamarani, A., & Azadi, G. (2023). Catalytic activity of the two magnetic nanoparticles-supported palladium catalysts for Suzuki coupling reaction under green conditions. Polycyclic Aromatic Compounds. Available at: [Link]
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Sifontes, A. B., et al. (2015). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. Available at: [Link]
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Johnson Matthey Technology Review. (2023). Why Are Platinum and Palladium Used for the Oxidation Stage Instead of Rhodium?. Johnson Matthey Technology Review. Available at: [Link]
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Nasrollahzadeh, M., & Sajjadi, M. (2016). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Academia.edu. Available at: [Link]
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Hell, Z. (2014). Supported Metal Catalysts in Organic Syntheses. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Phoenix Refining Corporation. (2023). Platinum vs. Palladium in Converters: Why Do Automakers Use Both. Phoenix Refining Corporation. Available at: [Link]
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Zia, J. (2023). Role of Metal Support Chitosan-Based Catalyst in Organic Reaction. Journal of Chemical Engineering & Process Technology. Available at: [Link]
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Al-Mudaif, A. (2021). Comparative Study of the Catalytic Oxidation of Hydrocarbons on Platinum and Palladium Wires and Nanoparticles. KAUST Repository. Available at: [Link]
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Saha, B. (2020). Metal-Based Catalysts in Organic Synthesis. Molecules. Available at: [Link]
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Anan, M., & Al-Amin, M. (2021). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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Sádaba, I., et al. (2014). Heterogeneous catalyst discovery using 21st century tools: a tutorial. Reaction Chemistry & Engineering. Available at: [Link]
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Veen, A. C. van, et al. (2023). CatTestHub: A benchmarking database of experimental heterogeneous catalysis for evaluating advanced materials. OSTI.gov. Available at: [Link]
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Spasiano, D., et al. (2018). Heterogeneous photocatalysis: guidelines on experimental setup, catalyst characterization, interpretation, and assessment of reactivity. ResearchGate. Available at: [Link]
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ACM Exchange. (2024). Platinum vs. Palladium: The Battle of Precious Metals. ACM Exchange. Available at: [Link]
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Boix, A. Z., et al. (2022). Challenges and Opportunities for Platinum in the Modern Three-Way Catalyst. Ingenta Connect. Available at: [Link]
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Murzin, D. Y. (2008). Advanced techniques for characterization of heterogeneous catalysts. Åbo Akademi University. Available at: [Link]
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Melle, A., et al. (2021). From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Catalysts. Available at: [Link]
-
Taylor, S. F. R., et al. (2020). Gold alloyed supported catalysts in formic acid decomposition. ORCA - Cardiff University. Available at: [Link]
-
American Chemical Society. (2023). Final Analysis: Is Gold a Catalyst in Cross-Coupling Reactions in the Absence of Palladium?. ACS. Available at: [Link]
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Grzesik, M., & Szukiewicz, M. (2024). Research and Developments of Heterogeneous Catalytic Technologies. Processes. Available at: [Link]
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Wang, C., et al. (2024). Escape from Palladium: Nickel-Catalyzed Catellani Annulation. Science. Available at: [Link]
-
Ragaini, F. (2017). The Catalytic Activity and Recyclability of Polymer Supported Palladium and Nickel Nanoparticles under Sustainable Conditions. Open Access Journals. Available at: [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Methylpyridines
Introduction: The Criticality of Isomeric Purity in Synthesis and Development
In the realms of pharmaceutical and agrochemical development, the precise molecular architecture of a compound is not a trivial detail; it is fundamental to its function and safety. Substituted methylpyridines, such as picolines (methylpyridines) and lutidines (dimethylpyridines), are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and commercial chemicals. For instance, 3-methylpyridine is a key precursor for the pesticide chlorpyrifos, while 4-methylpyridine is a starting material for the anti-tuberculosis drug isoniazid.[1]
The challenge, however, lies in the frequent co-formation of positional isomers during synthesis.[2] These isomers often possess nearly identical physical properties, such as boiling points and polarity, making their separation a formidable task.[1][3][4] The presence of an undesired isomer, even in trace amounts, can lead to significant changes in biological activity, introduce toxicity, or result in inconsistent product performance.[][6] Consequently, regulatory bodies and quality control systems mandate rigorous analytical methods to confirm the isomeric purity of these intermediates and the final products.[6][7]
This guide provides a comparative analysis of the three primary chromatographic and electrophoretic techniques for determining the isomeric purity of substituted methylpyridines: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a transparent comparison of their performance based on experimental data.
The Analytical Challenge: Resolving Closely Related Structures
The primary difficulty in analyzing substituted methylpyridine isomers stems from their structural similarity. For example, 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) have boiling points of 144 °C and 145 °C, respectively, rendering separation by fractional distillation exceptionally energy-intensive and often inefficient.[1][3][4] This similarity extends to their chromatographic behavior, demanding highly selective analytical techniques to achieve baseline resolution and accurate quantification.
Gas Chromatography (GC): The Workhorse for Volatile Isomers
Gas Chromatography is often the first-line technique for analyzing volatile and thermally stable compounds like methylpyridines.[8] The separation is governed by the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a long capillary column.
Expertise & Causality: Why GC Excels and How to Optimize It
The power of modern GC lies in the use of high-efficiency capillary columns, which can possess hundreds of thousands of theoretical plates, providing the resolving power necessary for isomeric separations.[9]
-
Column Selection is Paramount: The choice of stationary phase is the most critical factor. For methylpyridine isomers, which are moderately polar, a polar stationary phase (e.g., a polyethylene glycol-based column like a "WAX" type, or a high-cyanopropyl-content phase) is often superior to a non-polar phase (like a 5% phenyl-polysiloxane). The causality is rooted in intermolecular interactions; polar phases can engage in dipole-dipole interactions with the pyridine ring's nitrogen, enhancing selectivity based on subtle differences in the isomers' electron distribution and steric hindrance around the nitrogen atom.
-
Temperature Programming for Optimal Resolution: An isothermal oven program may fail to resolve all isomers and later-eluting impurities. A carefully optimized temperature ramp sharpens peaks and improves the separation between closely eluting isomers by modulating their vapor pressure and interaction with the stationary phase at different rates.[10]
-
Hyphenation with Mass Spectrometry (GC-MS): While a Flame Ionization Detector (FID) provides excellent quantitative data, coupling GC with a Mass Spectrometer (GC-MS) is invaluable. It provides definitive identification of each isomeric peak based on its unique mass spectrum, which is critical for confirming the identity of trace-level impurities.[8][11]
Experimental Protocol: GC-FID Analysis of Picoline Isomers
This protocol is designed to be self-validating by incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.
1. Sample and Standard Preparation:
- Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine reference standards in 25 mL of dichloromethane.
- Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane.
- Sample Preparation (1 mg/mL): Accurately weigh and dissolve 25 mg of the test sample in 25 mL of dichloromethane.
2. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent with FID.
- Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
- Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.[8]
- Oven Program:
- Initial Temperature: 80°C, hold for 1 minute.
- Ramp: 10°C/min to 200°C.
- Hold: 2 minutes at 200°C.[10]
- Detector: FID at 280°C.
- Injection Volume: 1 µL.
3. System Suitability Test (SST):
- Inject the Working Standard solution five times.
- Acceptance Criteria:
- The resolution (Rs) between the 3-methylpyridine and 4-methylpyridine peaks must be ≥ 1.5.
- The relative standard deviation (%RSD) for the peak areas of each isomer must be ≤ 2.0%.
- The tailing factor for each peak should be between 0.9 and 1.5.
4. Data Analysis:
- Inject the sample preparation.
- Calculate the isomeric purity by area percent normalization:
- % Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100
Visualization: GC Analysis Workflow
Caption: Workflow for the GC-FID analysis of substituted methylpyridine isomers.
Performance Data Summary: Gas Chromatography
| Parameter | Acceptance Criteria | Typical Performance |
| Resolution (Rs) | ≥ 1.5 (for critical pairs) | 1.8 - 3.5 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% (Repeatability) | < 1.5% |
| LOD / LOQ | Reportable | ~0.01% / ~0.03% (Area %) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
While GC is excellent for volatile compounds, HPLC offers greater versatility for less volatile or thermally labile derivatives. However, analyzing basic compounds like methylpyridines on traditional reversed-phase (RP-HPLC) columns can be challenging due to peak tailing caused by strong interactions with residual silanols on the silica support.
Expertise & Causality: Overcoming HPLC Challenges
-
Mode and Column Selection: Standard C18 columns are often suboptimal. The solution lies in alternative separation modes or specialized stationary phases.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This mode uses a polar stationary phase and a high-organic mobile phase. It can provide excellent separation for polar, basic compounds like methylpyridines.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity.
-
Hydrogen-Bonding Phases: Innovative columns that separate based on hydrogen bonding interactions can be highly effective for isomers of aminopyridines and other substituted pyridines.[12]
-
-
Mobile Phase Optimization: The mobile phase pH is a powerful tool. For these basic compounds (pKa ~5-6), working at a low pH (e.g., pH 2.5-3.5) ensures the pyridine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. The choice of buffer (e.g., formate, phosphate) and organic modifier (acetonitrile vs. methanol) can profoundly impact selectivity.[13]
Experimental Protocol: HPLC-UV Analysis of Lutidine Isomers
This protocol uses a modern reversed-phase column suitable for polar compounds at low pH to achieve a robust separation.
1. Sample and Standard Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: 50:50 Water:Acetonitrile.
- Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2,4-lutidine, 2,6-lutidine, and 3,5-lutidine in 25 mL of Diluent.
- Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Diluent.
- Sample Preparation (1 mg/mL): Accurately weigh and dissolve 25 mg of the test sample in 25 mL of Diluent.
2. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.
- Column: Waters Acquity HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent modern C18 column.[14]
- Column Temperature: 40°C.[15]
- Flow Rate: 0.4 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 2 µL.
- Gradient Program:
- 0-1 min: 5% B
- 1-8 min: Gradient from 5% to 60% B
- 8-9 min: Gradient to 95% B
- 9-10 min: Hold at 95% B
- 10.1-12 min: Return to 5% B (re-equilibration)
3. System Suitability Test (SST):
- Inject the Working Standard solution five times.
- Acceptance Criteria:
- The resolution (Rs) between the most closely eluting pair must be ≥ 2.0.
- The %RSD for the peak areas of each isomer must be ≤ 2.0%.[16]
- The tailing factor for each peak should be between 0.8 and 1.5.
4. Data Analysis:
- Inject the sample preparation.
- Calculate isomeric purity by area percent normalization, as described in the GC protocol.
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of substituted methylpyridine isomers.
Performance Data Summary: High-Performance Liquid Chromatography
| Parameter | Acceptance Criteria | Typical Performance |
| Resolution (Rs) | ≥ 2.0 (for critical pairs) | 2.5 - 5.0 |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Precision (%RSD) | ≤ 2.0% (Repeatability) | < 1.0% |
| LOD / LOQ | Reportable | ~0.005% / ~0.015% (Area %) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.2% |
Capillary Electrophoresis (CE): High Efficiency, Minimal Consumption
Capillary Electrophoresis is a powerful separation technique that occurs in a narrow-bore fused-silica capillary under an electric field.[17] It offers extremely high separation efficiencies, often surpassing those of HPLC and GC, and requires minuscule sample volumes (nanoliters).
Expertise & Causality: Leveraging Electrophoretic Mobility
-
Principle of Separation (CZE): For substituted methylpyridines, the most common mode is Capillary Zone Electrophoresis (CZE).[17] Separation is based on differences in the charge-to-size ratio of the analytes.[17]
-
The Power of pH: The background electrolyte (BGE) pH is the most critical parameter. Methylpyridines are weak bases. By setting the BGE pH slightly below their pKa, subtle differences in their individual pKa values will result in small differences in their average positive charge. This difference in charge is magnified by the high electric field, leading to distinct electrophoretic mobilities and, thus, separation.
-
Controlling Electroosmotic Flow (EOF): EOF is the bulk flow of the BGE towards the cathode. While it helps move all species (even neutral ones) past the detector, excessive EOF can reduce resolution. Additives can be used to modify the capillary wall and control EOF to optimize the separation window.
Experimental Protocol: CZE-UV Analysis of Picoline Isomers
1. Sample and Standard Preparation:
- Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5. Prepare by titrating a sodium phosphate solution with phosphoric acid.
- Capillary Conditioning: Rinse capillary sequentially with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).
- Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 10 mg each of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine in 10 mL of water.
- Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with water.
- Sample Preparation (1 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10 mL of water.
2. Instrumentation and Conditions:
- CE System: Agilent 7100 CE System or equivalent with DAD/UV detector.
- Capillary: Fused-silica, 50 µm ID, 60 cm total length (51.5 cm to detector).
- Capillary Temperature: 25°C.
- Voltage: +25 kV (positive polarity, injection at anode).
- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[18]
- Detection: Direct UV at 214 nm.
3. System Suitability Test (SST):
- Inject the Working Standard solution three times.
- Acceptance Criteria:
- The resolution (Rs) between the most closely eluting pair must be ≥ 2.0.
- The %RSD for migration times must be ≤ 1.5%.
- The %RSD for corrected peak areas must be ≤ 3.0%.
4. Data Analysis:
- Inject the sample preparation.
- Calculate purity using corrected peak area percent normalization:
- Corrected Peak Area = Peak Area / Migration Time
- % Isomer = (Corrected Area of Isomer / Total Corrected Area) x 100
Visualization: CE Analysis Workflow
Sources
- 1. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. pure-synth.com [pure-synth.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. vurup.sk [vurup.sk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 13. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. longdom.org [longdom.org]
- 18. analyticaltoxicology.com [analyticaltoxicology.com]
Comparative study of N-acyl versus N-alkyl pyridinium salt reactivity
[1][2][3]
Executive Summary
This guide provides a technical comparison between N-acyl and N-alkyl pyridinium salts , two critical electrophilic species in heterocyclic chemistry.[1] While structurally similar, their reactivity profiles diverge significantly due to the electronic nature of the nitrogen substituent.
-
N-Alkyl Pyridinium Salts: Characterized by high thermodynamic stability, these species serve as robust redox couples (e.g., NAD+ mimics), ionic liquids, and radical precursors (Katritzky salts). They exhibit permanent positive charge and moderate electrophilicity.[1]
-
N-Acyl Pyridinium Salts: Highly reactive and often transient, these species function as potent acylating agents and activated intermediates for nucleophilic dearomatization.[1][2] The electron-withdrawing acyl group dramatically lowers the LUMO energy, enhancing electrophilicity but sacrificing hydrolytic stability.[1]
Fundamental Electronic Structure & Reactivity
The reactivity difference stems from the interaction between the pyridine ring and the N-substituent.[1]
Electronic Effects
-
N-Alkyl Group: Exerts a weak inductive donating effect (+I) but maintains the cationic charge on the nitrogen.[1] The aromatic sextet is preserved, making the ring electron-deficient but stable.[1]
-
N-Acyl Group: Exerts a strong electron-withdrawing effect (-I and -M).[1] The carbonyl group competes for electron density, destabilizing the N-C bond and significantly increasing the positive character at the C2 and C4 positions of the ring.
Resonance and Regioselectivity Map
The following diagram illustrates the resonance contributions and the resulting electrophilic sites.
Caption: Comparative reactivity map highlighting the stability of N-alkyl species versus the transient, multi-pathway reactivity of N-acyl intermediates.
Comparative Performance Data
Physicochemical Properties
The following table summarizes key experimental parameters.
| Feature | N-Alkyl Pyridinium Salts | N-Acyl Pyridinium Salts |
| Stability | High: Isolable, shelf-stable solids.[1] | Low: Transient; hydrolyzes rapidly ( |
| Electrophilicity | Moderate.[1] Requires strong nucleophiles (RM, H⁻). | High: Reacts with weak nucleophiles (alcohols, amines). |
| Redox Potential | ||
| Regioselectivity | C2/C4 competition.[1][3] Sterics of N-alkyl group influence site.[4][1][5] | C2 preferred (charge control), but bulky acyl groups push to C4. |
| Primary Application | Ionic liquids, redox batteries, radical precursors. | Acyl transfer catalysis, dihydropyridine synthesis. |
Kinetic Stability Analysis
Experimental data indicates a stark contrast in hydrolytic stability.[1]
Experimental Protocols
Protocol A: Synthesis of Stable N-Alkyl Pyridinium Salts
Use Case: Creating ionic liquids or radical precursors.[1]
-
Reagents: Pyridine (1.0 equiv), Alkyl Halide (1.1 equiv, e.g., Methyl Iodide or Benzyl Bromide).
-
Solvent: Acetonitrile (anhydrous) or neat.[1]
-
Procedure:
-
Purification: Filtration followed by washing with cold diethyl ether. Recrystallization from ethanol/ether if necessary.[1]
-
Validation:
NMR shows downfield shift of ring protons (C2-H shifts from 8.6 to ppm).
Protocol B: In Situ Generation of N-Acyl Pyridinium Salts
Use Case: Nucleophilic dearomatization or acyl transfer.[1]
-
Reagents: Pyridine (1.0 equiv), Acyl Chloride (1.0 equiv, e.g., Acetyl Chloride or Benzoyl Chloride).
-
Solvent: Dichloromethane (
) or THF (anhydrous). Strictly moisture-free. [1] -
Procedure:
-
Reaction: Add the nucleophile (e.g., Grignard reagent, enolate, or alcohol) immediately to the suspension.
-
Note: Do not attempt to isolate N-acetyl salts unless using non-nucleophilic counterions (e.g.,
) and strictly anhydrous conditions.
Applications in Drug Development[3]
Redox Delivery Systems (N-Alkyl)
N-alkyl pyridinium salts are used as hydrophilic headgroups in prodrugs that target mitochondria (e.g., MitoQ) or as redox chemical delivery systems (CDS).
-
Mechanism: The salt is reduced to a lipophilic dihydropyridine, crosses the blood-brain barrier (BBB), and is re-oxidized to the impermeant quaternary salt, "locking" it in the brain.
Late-Stage Functionalization (N-Acyl)
N-acyl salts allow for the rapid introduction of complexity into pyridine-containing drugs.[1]
-
Workflow:
Experimental Decision Workflow
Use this diagram to select the appropriate salt for your synthetic goal.
Caption: Decision tree for selecting N-functionalization strategy based on desired stability and downstream application.
References
-
Kuca, K., et al. (2010). "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent." Molecules. Link
-
Zipse, H., et al. (2009). "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Chemistry - A European Journal.[1][5] Link
-
Donohoe, T. J., et al. (2021). "A predictive model for additions to N-alkyl pyridiniums." Chemical Communications.[1] Link
-
Charette, A. B., & Grenon, M. (2001). "Spectroscopic Studies of N-Acylpyridinium Salts: Evidence for the Formation of Tight Ion Pairs." Canadian Journal of Chemistry.[1] Link
-
Costentin, C., et al. (2018). "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolyte for CO2 Reduction." ChemElectroChem. Link
Evaluating the performance of different catalysts in methanol-to-olefin production
For researchers and scientists navigating the complexities of methanol-to-olefin (MTO) catalysis, selecting the optimal catalyst is a critical decision that dictates process efficiency, product distribution, and economic viability. This guide provides an in-depth comparison of the performance of prevalent catalysts in MTO production, grounded in experimental data and mechanistic insights. We will explore the nuances of catalyst behavior, offering a clear perspective on the strengths and limitations of each system to inform your research and development efforts.
The Methanol-to-Olefins (MTO) Process: A Mechanistic Overview
The conversion of methanol to light olefins, such as ethylene and propylene, is a cornerstone of alternative chemical production, offering a pathway from abundant feedstocks like natural gas and coal to valuable chemical building blocks.[1] The process is catalyzed by solid acid catalysts, most notably zeolites and silicoaluminophosphates (SAPOs).
The reaction mechanism is intricate, initiated by the dehydration of methanol to form an equilibrium with dimethyl ether (DME). This initial step can occur on weaker acid sites. Subsequently, a complex reaction network, widely described by the "hydrocarbon pool" (HCP) mechanism, takes over on stronger acid sites.[2] In this mechanism, cyclic organic species confined within the catalyst's pores act as co-catalysts, facilitating the formation of olefins from methanol.[2] The nature of the catalyst's pore structure and acidity profoundly influences the product distribution.
Below is a generalized workflow for the MTO process, from methanol feed to olefin products.
Caption: Schematic of a laboratory-scale fixed-bed reactor for MTO catalyst evaluation.
Step-by-Step Methodology:
-
Catalyst Loading: A known mass of the pre-treated catalyst is loaded into a fixed-bed reactor, typically made of quartz or stainless steel. The catalyst bed is usually supported by quartz wool.
-
System Purging: The system is purged with an inert gas (e.g., nitrogen) to remove air.
-
Heating: The reactor is heated to the desired reaction temperature (typically 400-500 °C) under a continuous flow of inert gas. [3]4. Methanol Feed Introduction: A liquid feed of methanol (often diluted with water) is introduced into the system via a syringe pump. The liquid is vaporized and mixed with the inert gas before entering the reactor.
-
Reaction: The methanol vapor passes through the catalyst bed where the MTO reaction occurs.
-
Product Analysis: The reactor effluent is passed through a condenser to separate the liquid products (mainly water and unreacted methanol). The gaseous products are analyzed online using a gas chromatograph (GC) equipped with Flame Ionization (FID) and Thermal Conductivity (TCD) detectors to quantify the hydrocarbon products and permanent gases. [4]7. Data Collection: Data on methanol conversion and product selectivity are collected over time to assess the catalyst's performance and deactivation rate.
The Causality Behind Experimental Choices
-
Choice of Reactor: A fixed-bed reactor is often used for initial screening due to its simplicity. Fluidized-bed reactors are more complex but better simulate industrial conditions, especially for catalysts like SAPO-34 that require continuous regeneration. [5]* Reaction Temperature: The typical temperature range of 400-500°C is a compromise. [3]Lower temperatures can lead to incomplete conversion and pore blockage, while higher temperatures can accelerate coke formation and favor the production of lighter olefins like ethylene over propylene. [6]* Methanol Dilution: Co-feeding water with methanol can help to dissipate the heat from the highly exothermic MTO reaction and can also influence the product selectivity and catalyst lifetime.
-
Weight Hourly Space Velocity (WHSV): WHSV, the ratio of the mass flow rate of the reactant to the mass of the catalyst, is a critical parameter. A lower WHSV (longer contact time) generally leads to higher conversion but can also result in increased secondary reactions and coke formation.
Novel Catalysts and Future Directions
Research in MTO catalysis is continuously evolving, with a focus on developing catalysts with improved performance. Some promising areas of investigation include:
-
Hierarchical Zeolites: Creating hierarchical pore structures in zeolites like ZSM-5 can improve diffusion of reactants and products, potentially enhancing catalyst lifetime and selectivity. [7]* Metal-Modified Catalysts: The incorporation of various metals into the framework of SAPO-34 or ZSM-5 can modify their acidic properties and redox functionality, leading to improved performance. For instance, doping SAPO-34 with indium oxide has been shown to enhance its longevity and activity. [8]* Novel Topologies: The exploration of new zeolite and SAPO structures with optimized pore architectures and acid site distributions continues to be an active area of research. [9]
Conclusion
The selection of a catalyst for the methanol-to-olefins process is a multifaceted decision that requires a thorough understanding of the interplay between catalyst properties and process performance. SAPO-34 stands out for its exceptional selectivity to light olefins, making it a preferred choice for maximizing ethylene and propylene yields. However, its susceptibility to deactivation poses a significant operational challenge. In contrast, ZSM-5 offers greater stability and the flexibility to tune the product distribution towards propylene, albeit with the co-production of aromatics.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel catalysts. By carefully controlling experimental parameters and accurately measuring key performance indicators, researchers can gain valuable insights into catalyst behavior and drive the development of more efficient and robust MTO processes. The future of MTO catalysis lies in the rational design of novel materials that can overcome the limitations of current catalysts, paving the way for more sustainable and economical production of essential chemical building blocks.
References
- Comparative study of MTO conversion over SAPO-34, H-ZSM-5 and H-ZSM-22. ScienceDirect.
- Methanol-to-Olefin Reaction | Mark E. Davis Research Group. Mark E. Davis Research Group.
- Reaction mechanism for the conversion of methanol to olefins over H-ITQ-13 zeolite: a density functional theory study.
- Methanol to Olefins (MTO): From Fundamentals to Commercialization.
- A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics.
- Boosting SAPO-34 catalyst longevity and activity in MTO processes via indium oxide doping: an experimental and theoretical study. Reaction Chemistry & Engineering.
- Schematic representation of the experimental setup for MTO catalytic performance evaluation.
- Enhanced methanol-to-olefins (MTO) performance over SAPO-34 molecular sieves synthesized using novel sources of silicon and aluminium. Oxford Academic.
- Stabilizing the framework of SAPO-34 zeolite toward long-term methanol-to-olefins conversion. PMC.
- ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentr
- Investigating the Impact of Incorporating Alkali Metal Cations on the Properties of ZSM-5 Zeolites in the Methanol Conversion into Hydrocarbons. MDPI.
- Mechanism of methanol-to-olefin (MTO) reaction.
- ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance | ACS Omega.
- Understanding elementary steps in methanol-to-olefins chemistry.
- A review on reaction mechanisms and catalysts of methanol to olefins process. ScienceDirect.
- A Review of Methanol-to-Olefins Conversion over SAPO-34: Catalyst Design, Mechanisms, and Kinetics.
- Recent Progress in Methanol‐to‐Olefins (MTO)
- ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance | ACS Omega.
- Structured catalysts for methanol-to-olefins conversion: A review.
- Influence of ZSM-5 Crystal Size on Methanol-to-Olefin (MTO) vs.
- MAPO-18 Catalysts for the Methanol to Olefins Process: Influence of Catalyst Acidity in a High-Pressure Syngas (CO and H2) Environment. PMC.
- Catalytic Conversion of Methanol to Olefins over HZSM-5 Catalysts.
- Kinetic Modeling of Catalytic Olefin Cracking and Methanol-to-Olefins (MTO) over Zeolites: A Review. MDPI.
- Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
- Comparative study of MTO kinetics over SAPO-34 catalyst in fixed and fluidized bed reactors. ScienceDirect.
- Methanol to Olefins (MTO)
- The mathematical catalyst deactivation models: a mini review. RSC Publishing.
- A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis.
- Development and Analysis of a Methanol-to-Gasoline Reaction Setup for use in an Undergradu
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- A seven lumped kinetic model for industrial c
- Modeling and analysis of air combustion and steam regeneration in methanol to olefins processes. ScienceDirect.
- Investigation of Key Factors and Their Interactions in MTO Reaction by Statistical Design of Experiments | Request PDF.
- Catalyst for Methanol-to-Olefins Conversion Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2026-2034. LinkedIn.
- Catalyst for Methanol to Olefins Conversion Market 2026 Forecast to 2033. 24ChemicalResearch.
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- 3. Catalyst for MethanoltoOlefins Conversion Market Outlook 2026-2034 [intelmarketresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Boosting SAPO-34 catalyst longevity and activity in MTO processes via indium oxide doping: an experimental and theoretical study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Reaction mechanism for the conversion of methanol to olefins over H-ITQ-13 zeolite: a density functional theory study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Breaking the Equilibrium Limit: Steady-State vs. Forced Periodic Operation in Methanol Synthesis
Executive Summary
For decades, the industrial standard for methanol synthesis (Cu/ZnO/Al2O3 catalyzed hydrogenation of CO/CO2) has relied on Steady-State (SS) operation. This approach prioritizes stability but is fundamentally shackled by thermodynamic equilibrium, requiring high pressures (50–100 bar) and massive recycle loops to achieve viable conversion rates.
Forced Periodic Operation (FPO) has emerged as a scientifically validated alternative. By dynamically modulating feed composition or flow rates, FPO exploits the non-linear kinetics of the catalyst surface, effectively "tricking" the system into performance regimes unattainable under static conditions.
This guide objectively compares these two operational modes, providing the experimental data, mechanistic insights, and protocols necessary for researchers to evaluate FPO for next-generation reactor design.
Part 1: Mechanistic Comparison (The "Why")
To understand the performance divergence, we must look at the catalyst surface.
The Steady-State Bottleneck
In steady-state operation, the catalyst surface reaches a static population of adsorbed species.
-
The Problem: Water (
) is a byproduct of hydrogenation. On Cu/ZnO surfaces, water is strongly adsorbed, blocking active sites and inhibiting further reaction. -
The Result: The reaction rate hits a ceiling defined by the equilibrium concentration of adsorbed water (
).
The Dynamic Advantage (FPO)
FPO involves cycling the feed (e.g., switching between
-
The Mechanism: Periodic switching creates transient surface conditions. A
-rich pulse consumes surface oxygen/water, "cleaning" the active sites. A subsequent -rich pulse reacts rapidly on these fresh sites before inhibition can set in. -
Resonance: When the cycling frequency matches the time constant of the surface reaction steps (adsorption/desorption), the time-averaged rate exceeds the steady-state rate.
Visualization: Surface Kinetics Pathway
The following diagram illustrates the kinetic difference between static site blocking and dynamic site refreshing.
Figure 1: Comparison of surface species evolution. SS leads to site blocking by water, while FPO actively manages surface coverage.
Part 2: Performance Comparison Data
The following data aggregates results from key studies (e.g., Seidel-Morgenstern et al., Silveston) using commercial Cu/ZnO/Al2O3 catalysts in isothermal CSTR and fixed-bed reactors.
Table 1: Quantitative Performance Metrics
| Metric | Steady-State (SS) | Forced Periodic Operation (FPO) | Impact of FPO |
| Methanol Yield | Baseline (Equilibrium) | +10% to +20% (vs. optimal SS) | Positive: Bypasses thermodynamic equilibrium limits via transient kinetics. |
| Space-Time Yield (STY) | ~0.4 - 0.6 | Up to +50% improvement | Positive: Higher average reaction rates per unit time. |
| Catalyst Stability | High (Years) | Moderate (Months) | Negative: Thermal stress from cycling can accelerate sintering if not managed. |
| H2 Utilization | Stoichiometric Limit | Enhanced | Positive: Better integration with fluctuating green H2 sources (Power-to-X). |
| Process Complexity | Low (Static Control) | High (Dynamic Control) | Negative: Requires fast-switching valves and complex control algorithms. |
Key Experimental Findings
-
Waveform Matters: Square-wave modulation (sharp switches between feeds) consistently outperforms sinusoidal modulation. The "shock" to the catalyst surface is necessary to disrupt the equilibrium layer.
-
Phase Shift: When modulating two inputs (e.g., Flow Rate and CO Concentration), the phase angle between them is critical. An optimized phase shift (often non-synchronous) maximizes the "rate enhancement factor."
-
Temperature Sensitivity: FPO benefits are most pronounced at lower temperatures (200–240°C) where kinetic limitations (site blocking) are more severe than thermodynamic limitations.
Part 3: Experimental Protocol (Self-Validating System)
To replicate these results or test new catalysts, a rigorous experimental setup is required.[1] This protocol ensures that observed gains are due to kinetic phenomena, not measurement artifacts.
The Dynamic Reactor Rig
The setup requires low dead-volume to ensure the "pulse" reaching the reactor is sharp, not dispersed.
Figure 2: Experimental rig for FPO. Note the requirement for fast-response MFCs and minimal residence time between valve and reactor.
Step-by-Step Methodology
Objective: Determine the "Rate Enhancement Factor" (REF) of FPO over SS.
-
Catalyst Pre-treatment:
-
Reduce Cu/ZnO/Al2O3 in dilute
(5% in ) at 250°C for 4 hours. -
Validation: Ensure stable baseline activity in steady-state for >24 hours before starting cycling.
-
-
Define the Steady-State Baseline (SS):
-
Run at optimal SS conditions (e.g.,
, bar, ratio 70:20:10). -
Record Methanol Yield (
).
-
-
Configure Forced Periodic Operation (FPO):
-
Variable: Feed Composition (
).[2] -
Period (
): Start at 60 seconds (range: 10s – 300s). -
Split: 50% Time on Feed A (
Rich), 50% Time on Feed B ( Rich). -
Crucial Step: Ensure the time-averaged molar feed of FPO equals the SS feed. This is the only way to make a valid comparison.
-
-
Execution & Analysis:
-
Initiate cycling. Allow 10–20 cycles for the "Periodic Steady State" (PSS) to be established.
-
Measure outlet concentration using Online Mass Spectrometry (MS) for high temporal resolution (GC is often too slow to catch the transient peaks).
-
Integrate the product curve over one full cycle to calculate average yield (
).
-
-
Calculation:
-
If
, FPO is superior.
-
Part 4: Critical Assessment & Applications
When to use FPO?
-
Power-to-X (Green Methanol): Renewable hydrogen from electrolysis fluctuates naturally. FPO is not just an optimization strategy but a necessity for handling intermittent feeds. The data suggests that rather than damping these fluctuations, we can exploit them for higher yields.
-
Reactor Downsizing: The increased Space-Time Yield allows for smaller reactor volumes, lowering CAPEX for modular plants.
The Risks (Trustworthiness)
-
Catalyst Sintering: The exothermic nature of methanol synthesis means that concentration pulses can cause localized "hot spots" on the catalyst surface.
-
Mitigation: Use active thermal control (e.g., shell-and-tube with high heat transfer coefficient) or dilute the catalyst bed with inert SiC.
-
-
Mechanical Wear: High-frequency switching valves require robust maintenance schedules compared to static valves.
References
-
Seidel-Morgenstern, A., et al. (2021).[2][3] Optimization of Methanol Synthesis under Forced Periodic Operation. Max Planck Institute / MDPI.
-
Silveston, P. L., et al. (1995).[5] Periodic operation of catalytic reactors—introduction and overview. Catalysis Today.
- Renken, A. (1984). Unsteady state operation of continuous reactors. International Chemical Engineering.
-
Bos, A. N. R., et al. (2020). The Enigma of Methanol Synthesis by Cu/ZnO/Al2O3-Based Catalysts. Chemical Reviews.
-
Nestler, F., et al. (2020).[6] Kinetic modelling of methanol synthesis over commercial catalysts: A critical assessment. Chemical Engineering Journal. [6]
Sources
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. scispace.com [scispace.com]
- 6. Comparative evaluation of the power-to-methanol process configurations and assessment of process flexibility - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00433G [pubs.rsc.org]
Executive Summary & Strategic Context
In Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization, the modulation of alkyl substituents on heteroaromatic rings is a critical lever for tuning physicochemical properties without altering the core pharmacophore. This guide compares (5-Methylpyridin-2-yl)methanol (Compound M) with its homolog (5-Ethylpyridin-2-yl)methanol (Compound E).[1]
While often treated as interchangeable steric fillers, the transition from a methyl to an ethyl group at the C5 position of the pyridine ring induces non-linear effects on lipophilicity, metabolic stability, and binding kinetics—phenomena often grouped under the "Magic Methyl" effect in medicinal chemistry.[2]
Target Compounds
| Feature | (5-Methylpyridin-2-yl)methanol | (5-Ethylpyridin-2-yl)methanol |
| CAS Number | 22940-71-2 | 768-61-6 |
| Molecular Weight | 123.15 g/mol | 137.18 g/mol |
| Core Scaffold | Pyridine-2-methanol | Pyridine-2-methanol |
| Primary Utility | Fragment linker, Bidentate ligand | Hydrophobic probe, Pioglitazone intermed.[1] |
Structural & Physicochemical Analysis[1][3][4][5][6]
The functional divergence between these two compounds stems from the interplay between steric volume and electronic modulation of the pyridine nitrogen.
Lipophilicity and Solvation (LogP/LogD)
The addition of a methylene unit (-CH₂-) typically increases LogP by approx.[1] 0.5 units.[1] However, in the context of the pyridine ring, this affects the desolvation penalty required for the ligand to enter a protein binding pocket.[2]
-
Compound M (Methyl): Exhibits a lower LogP (~0.4 - 0.6), maintaining higher aqueous solubility. It is ideal for solvent-exposed regions of a binding pocket where minimizing lipophilic efficiency (LipE) penalties is crucial.
-
Compound E (Ethyl): Increases LogP (~1.3 - 1.8). The ethyl group provides a "grease ball" effect, useful for displacing high-energy water molecules from hydrophobic sub-pockets, potentially increasing binding enthalpy (
).[2]
Electronic Effects & pKa
Both alkyl groups are weak electron donors (+I effect) to the pyridine ring, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine-2-methanol.
-
Basicity: Ethyl > Methyl (marginal difference).[1]
-
Chelation: Both compounds act as N,O-bidentate ligands. The substituent at C5 is distal to the chelation site (N1-O), meaning steric interference with metal coordination is minimal, but electronic tuning of the nitrogen lone pair is active.
Visualization of Physicochemical Logic[2]
Figure 1: Decision tree for selecting Methyl vs. Ethyl variants based on medicinal chemistry requirements.
Synthetic Accessibility & Protocols
Reliable synthesis is paramount for library generation. Both compounds are accessible via the reduction of their corresponding picolinic acid or ester precursors.
Experimental Protocol: Reductive Synthesis
Objective: Synthesis of (5-Alkylpyridin-2-yl)methanol from Methyl 5-alkylpicolinate.
Reagents:
-
Substrate: Methyl 5-methylpicolinate (or 5-ethyl homolog).[1]
-
Reductant: Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). -
Solvent: Methanol (for
) or THF (for ).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Dissolution: Dissolve 10 mmol of the specific Methyl 5-alkylpicolinate in 50 mL of anhydrous solvent (MeOH or THF). Cool to 0°C.
-
Addition:
-
For NaBH4: Add 4.0 eq. of
portion-wise over 30 minutes. (Caution: Gas evolution).[1] -
For LiAlH4: Add 1.5 eq. of
(solution in THF) dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Quench:
-
Extraction: Remove volatiles in vacuo. Extract aqueous residue with DCM (3 x 50 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% MeOH/DCM).
Synthetic Workflow Diagram
Figure 2: General reductive pathway for converting picolinate esters to pyridine methanols.[1]
Functional Performance: Metabolic Stability
A critical differentiator between Methyl and Ethyl substituents is their metabolic fate in the presence of Cytochrome P450 (CYP) enzymes.
The "Magic Methyl" vs. Ethyl Liability
-
Methyl (Compound M): The C5-Methyl group is relatively stable but can undergo oxidation to a carboxylic acid (5-COOH) or hydroxymethyl species.[1] However, on a pyridine ring, the electron-deficient nature of the ring often protects the methyl group compared to a phenyl-methyl system.
-
Ethyl (Compound E): The ethyl group introduces a benzylic-like position (
-carbon) that is highly susceptible to CYP-mediated hydroxylation (forming a 1-hydroxyethyl derivative).[1] This is often a metabolic soft spot , leading to faster clearance ( ) compared to the methyl variant.
Metabolic Comparison Table
| Parameter | 5-Methyl Variant | 5-Ethyl Variant | Implication |
| Metabolic Site | Primary Carbon ( | Secondary Benzylic Carbon ( | Ethyl is oxidized faster.[1] |
| Primary Metabolite | Carboxylic Acid (-COOH) | Alcohol (-CH(OH)CH3) / Ketone | Ethyl metabolites may be chiral.[1] |
| Steric Clash | Low | Moderate | Ethyl may clash in tight pockets.[1] |
| Rotational Entropy | Low (C-C bond) | High (Ethyl chain rotation) | Ethyl binding pays higher entropy cost. |
Metabolic Pathway Visualization[2]
Figure 3: Divergent metabolic fates. The ethyl group presents a secondary carbon highly prone to oxidation.
Conclusion & Selection Guide
When choosing between (5-Methylpyridin-2-yl)methanol and (5-Ethylpyridin-2-yl)methanol for lead optimization:
-
Select the Methyl Variant if:
-
You need to minimize molecular weight and Lipophilicity (Ligand Efficiency focus).
-
The C5 position points towards a narrow steric channel or solvent.
-
Metabolic stability is a primary concern (avoiding the labile ethyl
-carbon).
-
-
Select the Ethyl Variant if:
-
You are probing the depth of a hydrophobic pocket (e.g., trying to displace a specific water molecule).
-
The "Magic Methyl" boost was insufficient, and you suspect a larger hydrophobic contact is available.
-
You require a handle for further functionalization (the ethyl chain offers more points for C-H activation logic in later stages).
-
References
-
Schönherr, H., & Cernak, T. (2013).[2] Profound methyl effects in drug discovery and a call for new C–H methylation methods.[3][4] Angewandte Chemie International Edition. Link
-
Barreiro, E. J., et al. (2011).[2] The methylation effect in medicinal chemistry. Chemical Reviews. Link
-
Yathirajan, H. S., et al. (2005).[2][5][6] Crystal structure of 2-(5-ethylpyridin-2-yl)ethanol [Related Homolog Structure]. Acta Crystallographica Section E. Link
-
PubChem Compound Summary. (5-Methylpyridin-2-yl)methanol (CID 12325387).[1][7] National Center for Biotechnology Information. Link
-
PubChem Compound Summary. (5-Ethylpyridin-2-yl)methanol (CID 329776717).[1] National Center for Biotechnology Information. Link
Sources
- 1. (5-Ethylpyridin-2-yl)methanol | 768-61-6 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. (5-Methylpyridin-2-yl)methanol | C7H9NO | CID 12325387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
